2-Pyridin-2-ylpyridine
Description
Historical Development and Significance as a Ligand
The story of 2,2'-bipyridine (B1663995) begins in 1888 with its first synthesis by Fritz Blau, who produced the compound through the dry distillation of the copper(II) salt of picolinic acid. researchgate.netcore.ac.uk This discovery was a pivotal moment, as 2,2'-bipyridine was one of the first bidentate ligands to be identified, capable of binding to a metal ion at two points. unibo.itresearchgate.net This chelating property, where the ligand forms a stable five-membered ring with a metal ion, significantly enhances the stability of the resulting coordination complexes compared to monodentate ligands. ajrconline.org
The initial reports by Blau on the coordination chemistry of 2,2'-bipyridine, particularly its ability to form intensely colored complexes with iron(II) ions, laid the groundwork for its use in analytical chemistry. researchgate.net However, the true significance of 2,2'-bipyridine as a ligand blossomed over the following decades, particularly with the work of chemists like G.T. Morgan, who explored its coordination with a wide array of metals. nih.gov The commercial availability of 2,2'-bipyridine in the 1950s, driven by its use in the production of certain herbicides, further catalyzed research into its properties and applications. ajrconline.org Today, it is considered one of the most widely used ligands in coordination chemistry, a testament to its versatility and robust nature. researchgate.net Its complexes have been instrumental in advancing our understanding of fundamental chemical processes, including thermodynamics and kinetics of metal complexation, photochemistry, photophysics, and electrochemistry. mdpi.com
Structural Characteristics and Conformational Flexibility
The structure of 2,2'-bipyridine, consisting of two pyridine (B92270) rings linked by a carbon-carbon single bond, is deceptively simple. This linkage, however, imparts a degree of conformational flexibility that is central to its function as a ligand.
In the solid state, 2,2'-bipyridine adopts a planar, trans-conformation. researchgate.netnih.govmdpi.com This arrangement, where the nitrogen atoms are positioned on opposite sides of the C-C bond, is the lowest energy conformation. aau.edu.et However, for chelation to a metal ion to occur, the molecule must rotate around the inter-annular C-C bond to adopt a cis-conformation, bringing the nitrogen atoms onto the same side. This conformational change requires energy to overcome the steric hindrance between the hydrogen atoms on the adjacent pyridine rings. nih.gov
Computational studies have explored the rotational profile of 2,2'-bipyridine, revealing two energy minima corresponding to the cis and trans structures. aau.edu.et The energy barrier for this rotation is greater than the thermal energy at room temperature, indicating that both conformers can exist. aau.edu.et Quantum chemical calculations have estimated the enthalpy of the cisoid-conformation to be significantly higher than the transoid conformation due to steric repulsion. researchgate.net The torsional angle between the two pyridine rings is a key parameter in defining its conformation. While it is 0° in the planar trans form, calculations for the cis-conformer show a rotation angle of around 40-47°. ajrconline.org
2,2'-Bipyridine is one of several isomers of bipyridine, which differ in the point of attachment between the two pyridine rings. Other common isomers include 3,3'-bipyridine (B1266100) and 4,4'-bipyridine. researchgate.netnih.govmdpi.com These isomers exhibit different coordination properties due to the varying spatial arrangement of their nitrogen atoms.
The versatility of 2,2'-bipyridine is greatly expanded through the synthesis of its numerous derivatives. Functional groups can be introduced at various positions on the pyridine rings, leading to ligands with tailored electronic and steric properties. mdpi.com This functionalization is a key reason for its widespread use, as it allows for the fine-tuning of the properties of the resulting metal complexes. researchgate.net
Some notable derivatives and their applications include:
[2,2'-Bipyridine]-5,5'-dicarbaldehyde and [2,2'-Bipyridine]-5,5'-diamine: These are used as building blocks for the synthesis of covalent organic frameworks (COFs), which are porous crystalline materials with applications in catalysis and gas separation.
Substituted 2,2'-bipyridines: A wide range of derivatives with substituents like alkyl or phenyl groups have been synthesized. researchgate.net For instance, 5-Phenyl-2,2'-bipyridine has shown fungicidal activity. researchgate.net
Chiral 2,2'-bipyridine N-oxides: These derivatives have been employed as catalysts in asymmetric synthesis. thieme.de
Thiolated 2,2'-bipyridines: Complexes like Ru(bpy)₂(bpySH)₂, where bpySH is 5,5'-bis(mercaptomethyl)-2,2'-bipyridine, are used to form monolayers on electrode surfaces for applications in electrochemistry and photochemistry. nih.gov
Planarity and Torsional Angles
Overview of Key Research Domains
The unique properties of 2,2'-bipyridine and its complexes have led to their application in a diverse array of research fields.
Coordination and Supramolecular Chemistry: At its core, 2,2'-bipyridine is a fundamental building block in coordination chemistry for creating stable metal complexes. mdpi.com It also plays a crucial role in supramolecular chemistry, where it is used as a scaffold to construct complex, multi-component assemblies such as helicates and molecular wires through non-covalent interactions. mdpi.comrsc.org
Catalysis: Metal complexes of 2,2'-bipyridine are widely used as catalysts in a variety of organic reactions. mdpi.com The ability to functionalize the bipyridine ligand allows for the tuning of the catalyst's activity and selectivity. mdpi.com For example, ruthenium-bipyridine complexes have been extensively studied for their catalytic activity in CO₂ reduction. uva.es
Photochemistry and Electrochemistry: Ruthenium(II) complexes of 2,2'-bipyridine, such as [Ru(bpy)₃]²⁺, are renowned for their rich photophysical and electrochemical properties. unibo.itscispace.com They are intensely colored, exhibit strong luminescence, and can undergo reversible redox reactions. unibo.itscispace.com These characteristics make them ideal candidates for applications in solar energy conversion, light-emitting devices, and as photosensitizers. scispace.comnih.gov
Materials Science: 2,2'-Bipyridine derivatives are integral components in the design of advanced materials. As mentioned, they are used to create covalent organic frameworks (COFs). Furthermore, their metal complexes are incorporated into polymers and other materials to impart specific electronic or optical properties.
Bioinorganic and Medicinal Chemistry: The interaction of 2,2'-bipyridine complexes with biological systems is an active area of research. researchgate.netnih.gov These complexes have been investigated for their potential as anticancer agents, with some showing cytotoxic effects against various cancer cell lines. researchgate.netnih.gov They are also used as probes for DNA structure. scispace.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10/h2*1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXJSJOICYRXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Pyridin 2 Ylpyridine and Its Derivatives
Classical Synthesis Routes
Historically, the preparation of 2,2'-bipyridine (B1663995) involved harsh reaction conditions. One of the earliest methods is the dehydrogenation of pyridine (B92270) at elevated temperatures, often in the presence of a metal catalyst like iron chloride or a nickel-alumina catalyst. orgsyn.orgnih.gov For instance, heating pyridine with ferric chloride can produce 2,2'-bipyridine, though the work-up can be demanding due to the large quantities of metal salts involved. nih.gov Another classical approach is the Ullmann reaction, which involves the copper-mediated homocoupling of 2-halopyridines, such as 2-bromopyridine (B144113) or 2-chloropyridine. nih.govresearchgate.net While effective, this method often requires high temperatures and can result in variable yields. nih.gov
Modern Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of 2,2'-bipyridine and its derivatives, offering milder conditions and greater functional group tolerance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and has been extensively used for synthesizing bipyridine structures. mdpi.com This reaction typically involves the coupling of a pyridylboronic acid or its ester with a halopyridine in the presence of a palladium catalyst. A significant challenge has been the instability of 2-pyridylboronic acids. mdpi.comresearchgate.net However, the development of stabilized 2-pyridylboronic acid esters, such as those masked with diethanolamine, has overcome this limitation, enabling the efficient synthesis of functionalized 2,2'-bipyridines. researchgate.netresearchgate.net Various palladium catalysts and ligands have been employed to optimize this reaction, leading to high yields and broad substrate scope. mdpi.comnih.gov
Negishi Coupling
Negishi coupling, which utilizes organozinc reagents, is another highly effective method for the synthesis of 2,2'-bipyridines. orgsyn.org This reaction offers mild conditions and a high tolerance for various functional groups. orgsyn.orgorganic-chemistry.org The coupling of 2-pyridylzinc halides with 2-bromo- or 2-chloropyridines, catalyzed by palladium complexes such as those with phosphine (B1218219) ligands, provides a versatile route to a wide array of substituted bipyridines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org This method is particularly valuable for its ability to proceed at room temperature for bromo-substituted pyridines, although chloro-substituted pyridines may require heating. organic-chemistry.org
Stille Coupling
The Stille coupling reaction involves the cross-coupling of an organotin compound with an organic halide, catalyzed by palladium. mdpi.com This method has been successfully applied to the synthesis of various 2,2'-bipyridines by reacting stannylated pyridines with bromopyridines. mdpi.com One of the main advantages of Stille coupling is its high reactivity, which allows it to proceed in systems where other coupling reactions might be less effective. mdpi.com However, a significant drawback is the toxicity associated with the organotin reagents used. mdpi.comorgsyn.org
Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides
A more recent and efficient approach involves the direct C-H arylation of pyridine N-oxides with halopyridines, catalyzed by palladium. acs.org This method avoids the pre-functionalization of the pyridine ring, making it a more atom-economical process. The reaction demonstrates high regioselectivity, with functionalization occurring at the 2-position of the pyridine N-oxide. rsc.org Pyridine N-oxides with electron-withdrawing substituents tend to give the best yields. acs.org The resulting bipyridine N-oxides can be readily deoxygenated to afford the desired 2,2'-bipyridine derivatives. acs.org This strategy has also been successfully employed with potassium aryl- and heteroaryltrifluoroborates as coupling partners. rsc.orgnih.gov
Homocoupling Reactions
Homocoupling reactions provide a direct route to symmetrical 2,2'-bipyridines from a single halopyridine precursor. The Ullmann reaction, traditionally using copper, is a classic example. mdpi.com More contemporary methods often employ palladium or nickel catalysts. For instance, the nickel-catalyzed reductive coupling of 2-halopyridines using reagents like NiCl₂·6H₂O in the absence of external ligands can produce 2,2'-bipyridines in high yields. mdpi.com Similarly, palladium-catalyzed homocoupling of bromopyridines can be facilitated by various reagents, including indium or piperazine (B1678402), often under thermal or microwave conditions. mdpi.com The Wurtz reaction, using sodium dispersion, also offers a transition-metal-free approach to the dehydrogenative dimerization of pyridines. mdpi.comthieme-connect.com
Research Findings on Synthetic Methodologies for 2-Pyridin-2-ylpyridine
| Method | Catalyst/Reagent | Starting Materials | Key Features |
| Classical Dehydrogenation | Ferric chloride, Nickel-alumina | Pyridine | High temperatures, often harsh conditions. orgsyn.orgnih.gov |
| Ullmann Reaction | Copper | 2-Halopyridines | High temperatures, variable yields. nih.govresearchgate.net |
| Suzuki-Miyaura Coupling | Palladium catalyst | Pyridylboronic esters and Halopyridines | Milder conditions, good functional group tolerance, overcomes instability of 2-pyridylboronic acids. mdpi.comresearchgate.net |
| Negishi Coupling | Palladium catalyst, Organozinc reagents | 2-Pyridylzinc halides and 2-Halopyridines | Mild conditions, high yield, excellent functional group tolerance. orgsyn.orgorganic-chemistry.orgorganic-chemistry.org |
| Stille Coupling | Palladium catalyst, Organotin reagents | Stannylated pyridines and Bromopyridines | High reactivity, but uses toxic organotin reagents. mdpi.comorgsyn.org |
| Direct C-H Arylation | Palladium catalyst | Pyridine N-oxides and Halopyridines/Aryltrifluoroborates | Atom-economical, high regioselectivity, avoids pre-functionalization. acs.orgrsc.orgnih.gov |
| Homocoupling Reactions | Nickel or Palladium catalysts, Sodium dispersion | 2-Halopyridines, Pyridines | Direct route to symmetrical bipyridines, can be transition-metal-free. mdpi.comthieme-connect.comtandfonline.comnova.edu |
Ullmann-Type Homocoupling
The Ullmann-type homocoupling of 2-halopyridines is a traditional and valuable method for producing symmetrical 2,2'-bipyridines. mdpi.comnih.gov This reaction typically involves the use of a copper reagent, often at high temperatures (>200 °C), to mediate the coupling of aryl halides. mdpi.com However, the harsh conditions and the need for stoichiometric amounts of copper have limited its utility. mdpi.com
Modern advancements have introduced palladium and nickel catalysts to facilitate this transformation under milder conditions. For instance, Pd(OAc)₂ combined with piperazine in DMF at 140 °C can effectively couple bromopyridines. mdpi.com Bimetallic systems, such as Pd(OAc)₂ with indium and LiCl, or a combination of copper powder and a catalytic amount of Pd(OAc)₂, have also proven effective for the homocoupling of bromopyridines. mdpi.com
A notable development involves the use of Ni(0) catalysts for the dimerization of 2-halopyridines and their analogs. lboro.ac.uk An electrochemical approach using a NiBr₂-bipyridine complex as a catalyst precursor in an electrochemical cell has demonstrated high efficiency, yielding 2,2'-biquinoline (B90511) from 2-chloroquinoline (B121035) in 91% yield. lboro.ac.uk Another green approach utilizes a glycerol-based deep eutectic solvent with Pd/C as a heterogeneous catalyst and Ca(OH)₂ as a base, enabling the homocoupling of (hetero)aryl chlorides at a relatively low temperature of 80 °C. researchgate.net
Table 1: Selected Ullmann-Type Homocoupling Reactions for 2,2'-Bipyridine Synthesis
| Catalyst/Reagent | Substrate | Conditions | Yield |
| Pd(OAc)₂ / Piperazine | Bromopyridines | DMF, 140 °C | Good |
| Pd(OAc)₂ / Indium / LiCl | Bromopyridines | - | Good to Excellent |
| Cu powder / Pd(OAc)₂ | Bromopyridines | - | Good |
| NiBr₂-bipyridine complex | 2-Chloroquinoline | Electrochemical cell, DMF, LiCl | 91% |
| Pd/C / Ca(OH)₂ | (Hetero)aryl chlorides | Glycerol-based DES, 80 °C | - |
Wurtz Coupling
The Wurtz coupling reaction offers another pathway to symmetrical bipyridines. mdpi.com The traditional method involves the reaction of organic halides with a sodium dispersion. mdpi.compreprints.org An improved and more efficient variation is the transition-metal-catalyzed homocoupling of Grignard reagents. mdpi.compreprints.org However, this often requires a two-step process involving the initial preparation and isolation of the organometallic compound. mdpi.compreprints.org
Recent research has focused on streamlining this process. For example, nickel(II) catalysts combined with silver oxide as an oxidant have been shown to effectively dimerize 2-pyridylmagnesium bromide at ambient temperatures to produce 2,2'-bipyridine. lboro.ac.uk
Transition-Metal-Free Approaches
The development of transition-metal-free synthetic routes for 2,2'-bipyridine is an area of growing interest, aiming to avoid the potential for metal contamination in the final products. mdpi.comthieme-connect.com One such method involves the use of a stable electride reagent, K⁺(LiHMDS)e⁻, which can mediate pyridine C-H activation and subsequent C-C coupling. mdpi.compreprints.org
Another innovative approach utilizes a bis-phenalenyl compound in conjunction with K(Ot-Bu). mdpi.compreprints.org The reaction proceeds through a single electron transfer (SET) mechanism, where a phenalenyl-based radical generates a reactive pyridyl radical from a halogenated pyridine, which then couples with another pyridine molecule. mdpi.compreprints.org A novel system using LiOtBu and 2,2'-bipyridine has also been described for the synthesis of related heterocyclic structures. nih.gov
Derivatization Strategies for Functionalized 2,2'-Bipyridines
The functionalization of the 2,2'-bipyridine scaffold is crucial for tuning its electronic and steric properties for various applications.
Carboxylic acid groups can be introduced into the 2,2'-bipyridine framework through several methods. One common strategy is the hydrolysis of corresponding nitrile derivatives using concentrated HCl. mdpi.com For instance, 2,2'-bipyridine-6,6'-dicarboxylic acid can be synthesized by this method. mdpi.com An alternative route is the oxidation of methyl-substituted bipyridines. The oxidation of 6,6'-dimethyl-2,2'-bipyridine (B1328779) with selenium dioxide also yields 2,2'-bipyridine-6,6'-dicarboxylic acid. mdpi.com The synthesis of copper(II) carboxylate complexes with 2,2'-bipyridine has also been reported, indicating the formation of bipyridine-carboxylate structures. nih.goveurjchem.com
Halogenation of the 2,2'-bipyridine core provides a versatile handle for further functionalization through cross-coupling reactions. Halogenation of dimethyl-2,2'-bipyridines can be efficiently achieved via trimethylsilyl (B98337) (TMS) intermediates. orgsyn.org This method involves the generation of carbanions using a strong base like lithium diisopropylamide (LDA), quenching with a TMS source, followed by reaction with an electrophilic halide reagent. orgsyn.orgorgsyn.org This approach offers high yields and good selectivity. orgsyn.org The resulting halomethyl-bipyridines are precursors for a wide range of derivatives. orgsyn.org For example, 4,4'-bis(bromomethyl)-2,2'-bipyridine (B176824) can be used to prepare 4,4'-bis(phosphonate)-2,2'-bipyridine, which can then undergo Wadsworth-Emmons reactions. orgsyn.org
The resulting halo-bipyridines are excellent substrates for palladium-catalyzed reactions like Suzuki and Sonogashira couplings, allowing for the introduction of aryl and alkynyl groups. beilstein-journals.orgnih.gov
The synthesis of 2,2'-bipyridines bearing other heterocyclic units creates ligands with diverse coordination properties and potential applications.
Imidazole (B134444): Imidazole derivatives can be incorporated by reacting chloro-functionalized bipyridine complexes with imidazole-containing compounds. For example, cis-[Ru(bipy)(bquin)Cl₂] reacts with imidazole, 1-methylimidazole, or 5-methylimidazole to substitute one or both chloride ligands. rsc.orgrsc.org Ligands featuring a bipyridine backbone flanked by one or two N-methylimidazole donors have also been synthesized and complexed with Mn²⁺. mdpi.com
Thiazole (B1198619): Analogues of 2,2'-bipyridyl incorporating thiazole rings have been synthesized to study their coordination chemistry. cdnsciencepub.com
Oxazoline: Bulky and enantioenriched pyridine-oxazoline ligands can be synthesized efficiently using a Pd/NIXANTPHOS catalyst system. researchgate.net
Pyrimidine: 2,2'-bipyridine derivatives can serve as precursors for pyrimidine-containing structures. For example, a β-ketoenamide intermediate used for bipyridine synthesis can be treated with ammonium (B1175870) acetate (B1210297) to form a 2-(2-pyridyl)pyrimidine derivative. beilstein-journals.orgnih.gov Additionally, 2,2'-bipyridine itself can act as an organocatalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives. oiccpress.com
Pyrazine: The reaction of pyrazines with 2,5-norbornadiene (B92763) through a cascade of Diels-Alder reactions can yield substituted pyridines, which can be further elaborated into bipyridine structures. researchgate.net Bimetallic complexes using 2,3,5,6-tetra(pyridine-2-yl)pyrazine as a bridging ligand have also been synthesized. scielo.bracs.org
Chiral Derivatives for Asymmetric Catalysis
The development of chiral 2,2'-bipyridine (a derivative of this compound) ligands has become a significant area of focus in asymmetric catalysis. These C2-symmetric ligands are prized for their ability to form stable chelate complexes with a wide range of transition metals, creating a well-defined chiral environment around the metal center. This proximity of the chiral element to the reactive site allows for effective stereochemical control in a variety of catalytic transformations. chemrxiv.orgmdpi.com Unlike their phosphine-based counterparts, chiral bipyridine ligands are generally stable towards oxygen and moisture, making them more practical for a broader range of applications. chemrxiv.orgdiva-portal.org
The synthesis of these chiral ligands has evolved significantly, with various strategies emerging to introduce chirality into the bipyridine framework. These strategies can be broadly categorized into the introduction of chiral centers at the ortho positions of the pyridine rings, the creation of axial chirality within the bipyridine backbone, and the use of readily available substances from the chiral pool. chemrxiv.orgdiva-portal.org
A common and effective method for synthesizing C2-symmetric chiral 2,2'-bipyridines involves the nickel-mediated homocoupling of 2-halopyridines that already possess the desired chiral information. diva-portal.orgresearchgate.net This approach allows for the construction of the bipyridine scaffold in the final steps of the synthesis. For instance, chiral pyridyl alcohols, obtained through the asymmetric reduction of the corresponding ketones, can be converted to 2-bromopyridyl alcohols and subsequently coupled to form the C2-symmetric bipyridine ligand. diva-portal.org
Another powerful strategy involves the de novo construction of the pyridine nucleus, which allows for the incorporation of chirality from natural sources like terpenes. researchgate.netacs.org For example, chiral bipyridine-type ligands have been synthesized using precursors from the isoprenoid chiral pool, such as β-pinene, 3-carene, and α-pinene. researchgate.net This modular approach provides access to a diverse range of ligands with varied steric and electronic properties.
More recently, rationally designed ligands have been developed to overcome the paradox between reactivity and stereoselectivity, where increasing steric bulk near the metal center to enhance selectivity often diminishes catalytic activity. acs.org A notable example is the development of SBpy ligands, which feature minimized short-range steric hindrance and are highly tunable. nih.govresearchgate.net These ligands have proven effective in challenging reactions like the nickel-catalyzed enantioselective addition of aryl halides to aldehydes. nih.govresearchgate.net
Chiral 2,2'-bipyridine derivatives have been successfully employed as ligands in a multitude of metal-catalyzed asymmetric reactions. The choice of metal and the specific ligand architecture are crucial for achieving high efficiency and enantioselectivity.
Nickel-Catalyzed Reactions: A significant breakthrough was achieved with the development of a new class of chiral 2,2'-bipyridine ligands, known as SBpy. These ligands were applied in the first highly enantioselective nickel-catalyzed reductive addition of aryl halides to aldehydes, a process that is more step-economical and functional group tolerant than methods using preformed aryl metallic reagents. nih.govresearchgate.net The reaction demonstrated broad applicability, affording a range of chiral diaryl carbinols with high yields and excellent enantioselectivities.
Table 1: Nickel-Catalyzed Enantioselective Reductive Arylation of Aldehydes using SBpy Ligand Data derived from research findings on tunable chiral 2,2'-bipyridine ligands. nih.gov
| Aldehyde | Aryl Halide | Yield (%) | ee (%) |
|---|---|---|---|
| Benzaldehyde | 4-Iodotoluene | 95 | 96 |
| 1-Naphthaldehyde | 4-Iodotoluene | 98 | 96 |
| 2-Thiophenecarboxaldehyde | 4-Iodoanisole | 93 | 92 |
| Cyclohexanecarboxaldehyde | 4-Iodotoluene | 85 | 90 |
Copper-Catalyzed Reactions: Chiral bipyridine ligands have shown great promise in copper-catalyzed reactions. Axially chiral bipyridine ligands have been successfully used in the copper-catalyzed ring-opening of cyclic diaryliodoniums with secondary amines, achieving high efficiency and stereoselectivity. chemrxiv.org Furthermore, ligands derived from the chiral pool, such as those synthesized from nopinone (B1589484) (derived from β-pinene), have been effective in the copper(I)-catalyzed allylic oxidation of cyclic olefins and in cyclopropanation reactions. acs.org For example, the PINDY ligand, when complexed with copper(I) triflate, showed promising enantioselectivities (up to 75% ee) and fast reaction rates in the allylic oxidation of substrates like cyclohexene (B86901) and cyclopentene. acs.orgdurham.ac.uk
Table 2: Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation Data derived from studies on chiral 2,2'-bipyridyl-type ligands from the monoterpene realm. acs.org
| Reaction | Ligand | Substrate | Product Yield (%) | ee (%) |
|---|---|---|---|---|
| Allylic Oxidation | PINDY | Cyclohexene | 65 | 75 |
| Allylic Oxidation | PINDY | Cyclopentene | 70 | 61 |
| Cyclopropanation | MINDY | Styrene (B11656) + Ethyl diazoacetate | 80 | 72 (trans) |
Other Metal-Catalyzed Reactions: The versatility of chiral 2,2'-bipyridines extends to reactions catalyzed by other metals like palladium and zinc. diva-portal.orgrsc.org Axially chiral bridged 2,2'-bipyridines have been evaluated in copper(I)-catalyzed enantioselective cyclopropanation of styrene derivatives, affording cyclopropanes with up to 65% ee. rsc.org In another application, C2-symmetric bipyridines synthesized using a modular approach were used as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating how the ligand's absolute configuration dictates the stereochemical outcome of the reaction. diva-portal.org
The continuous design and synthesis of new chiral 2,2'-bipyridine derivatives are pivotal for advancing the field of asymmetric catalysis. acs.org The development of tunable and modular ligand frameworks allows for the fine-tuning of catalyst performance for specific applications, paving the way for the efficient and selective synthesis of complex chiral molecules. chemrxiv.orgnih.gov
Coordination Chemistry of 2 Pyridin 2 Ylpyridine
Ligand Properties and Chelation Modes
Bidentate N,N'-Donor Character
2-Pyridin-2-ylpyridine, also known as 2,2'-bipyridine (B1663995) (bpy), is a classic bidentate chelating ligand in coordination chemistry. Its structure consists of two pyridine (B92270) rings linked by a C-C bond at the 2 and 2' positions. cymitquimica.com This arrangement allows the two nitrogen atoms to act as a pair of "teeth" and bind to a central metal ion, forming a stable five-membered chelate ring. libretexts.org The ability of both nitrogen atoms to coordinate to the same metal center is the most common coordination mode for this ligand. nih.gov
The lone pairs of electrons on the nitrogen atoms of the two pyridine rings are oriented in such a way that they can readily form coordinate bonds with a metal ion. libretexts.org This bidentate N,N'-donor character is fundamental to its extensive use in forming stable complexes with a wide range of metal ions. cymitquimica.com While less common, 2,2'-bipyridine can also act as a monodentate ligand, where only one nitrogen atom is bonded to a metal center, or as a bridging ligand, connecting multiple metal centers. nih.gov
Electronic and Steric Tuning through Ligand Substitution
The electronic and steric properties of 2,2'-bipyridine can be systematically modified by introducing various substituent groups onto the pyridine rings. This "tuning" allows for the fine-control of the properties of the resulting metal complexes.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bond. For instance, electron-releasing groups can increase the basicity of the ligand, leading to stronger coordination to the metal center. acs.org Conversely, electron-withdrawing groups, such as a benzylsulfonyl group, can decrease the electron density and affect the photophysical properties of the complex. researchgate.net The position of the substituent also plays a crucial role; for example, substitution at the 4-position of the pyridine ring has been shown to modulate the ligand field strength in iron(II) complexes. acs.org
Steric Effects: The size and position of substituents can introduce steric hindrance around the metal center. This can influence the coordination geometry, the number of ligands that can bind to the metal, and the stability of the resulting complex. For example, bulky substituents can prevent the close approach of other molecules, which can be advantageous in certain catalytic applications. The introduction of methyl groups at the 6,6'-positions of a related dipicolylamine ligand framework leads to the formation of rare eight-membered chelate rings in platinum(II) complexes. nih.gov
This ability to tune the ligand's properties through substitution is a key reason for the widespread use of 2,2'-bipyridine and its derivatives in the design of functional coordination compounds. whiterose.ac.ukmdpi.com
Chelating Ability and Complex Stability
The formation of a five-membered chelate ring upon coordination of 2,2'-bipyridine to a metal ion results in a significant increase in the stability of the complex compared to analogous complexes with monodentate pyridine ligands. This phenomenon is known as the chelate effect. The stability of these complexes is generally high, which is a driving force for their formation. nih.gov
The stability of metal complexes with 2,2'-bipyridine can be influenced by several factors:
The nature of the metal ion: The stability of the complex depends on the identity of the metal ion, including its size, charge, and electronic configuration.
Ligand substitution: As discussed previously, substituents on the pyridine rings can affect the stability of the complex. For example, studies have shown that metal complexes of regular 2-pyridyl-1,2,3-triazole ligands are more stable than those formed with their inverse "click" chelator counterparts. acs.orgotago.ac.nz
The general trend for the stepwise formation constants (K) of tris-bipyridine complexes is K₁ > K₂ > K₃. nih.gov The high stability of these complexes makes them suitable for a wide range of applications, including catalysis and materials science. cymitquimica.com
Metal Complex Formation and Stoichiometries
Transition Metal Complexes (e.g., Ru, Ir, Pt, Fe, Cu, Ni, Co, Ag)
This compound and its derivatives form a vast array of complexes with transition metals, exhibiting diverse stoichiometries and geometries.
Ruthenium (Ru): Ruthenium complexes of 2,2'-bipyridine are well-studied, often featuring an octahedral geometry with one, two, or three bipyridine ligands. evitachem.comsunatech.comiucr.org For example, [Ru(bpy)₃]²⁺ is a classic example of a tris-chelate complex. researchgate.net Ruthenium(II) complexes with substituted bipyridine ligands have been synthesized and investigated for their catalytic activity in reactions like transfer hydrogenation. acs.org
Iridium (Ir): Iridium(III) complexes containing substituted phenylpyridine and β-diketonate ligands have been developed for applications in organic light-emitting diodes (OLEDs). researchgate.net The electronic and steric effects of the substituents on the pyridine rings are crucial for tuning the photophysical properties of these complexes. researchgate.net
Platinum (Pt): Platinum(II) forms square planar complexes with 2,2'-bipyridine and its derivatives. nih.govbohrium.comresearchgate.net These complexes have been investigated for various applications, and their properties can be tuned by altering the ancillary ligands. nih.govbohrium.comresearchgate.net Luminescent alkynylplatinum(II) complexes with tridentate bis(benzimidazol-2'-yl)pyridine ligands have also been synthesized. nih.gov
Iron (Fe): Iron(II) readily forms the intensely colored tris-chelate complex [Fe(bpy)₃]²⁺. nih.gov Iron complexes with related pyridylpyrrolide ligands have been shown to exhibit unusual coordination geometries. chemrxiv.org The spin state of iron(II) complexes can be influenced by the electronic properties of substituents on the pyridine ring. acs.org Homoleptic iron(II) complexes with tris-azinyl analogues of terpyridine are typically low-spin. rsc.org
Copper (Cu): Copper(II) forms complexes with 2,2'-bipyridine and related ligands. For instance, a complex with di-2-pyridyl ketone-4-methoxybenzhydrazone has been prepared and characterized.
Nickel (Ni): Nickel(II) forms a variety of complexes with 2,2'-bipyridine, with stoichiometries such as [Ni(bpy)Cl₂] and geometries that can be distorted octahedral, square pyramidal, or tetrahedral depending on the specific ligands. researchgate.netsmolecule.com Pincer-type nickel(II) complexes with 2,6-bis(oxazolin-2-yl)pyridine ligands have also been synthesized. tandfonline.com
Cobalt (Co): Cobalt(II) forms the tris-chelate complex [Co(bpy)₃]²⁺. smolecule.comalfa-chemistry.com Cobalt(II) complexes with a pyridine-based macrocyclic ligand containing two pyridine pendant arms have also been prepared and studied. rsc.org The spin state of cobalt(II) complexes with tris-azinyl analogues of terpyridine is sensitive to the nitrogen content of the ligands. rsc.org
Silver (Ag): Silver(I) forms complexes with 2,2'-bipyridine and its derivatives, often exhibiting linear or distorted trigonal-planar geometries. rsc.orgnih.goviucr.orgresearchgate.net The stoichiometry and structure can be influenced by the counter-anion and the specific substituted bipyridine ligand used. mdpi.com
Table 1: Examples of Transition Metal Complexes with this compound and its Derivatives
| Metal | Complex Formula | Geometry | Reference(s) |
|---|---|---|---|
| Ru | [Ru(bpy)₃]²⁺ | Octahedral | researchgate.net |
| Ir | [Ir(ppy)₂(acac)] | Octahedral | researchgate.net |
| Pt | [Pt(PL)(AL)]²⁺ | Square Planar | nih.govbohrium.comresearchgate.net |
| Fe | [Fe(bpy)₃]²⁺ | Octahedral | nih.gov |
| Cu | [Cu(DKMB)Cl] | --- | |
| Ni | [Ni(bpy)Cl₂] | Distorted Octahedral | researchgate.net |
| Co | [Co(bpy)₃]²⁺ | Octahedral | smolecule.com |
| Ag | [Ag(py-2py)(CH₃CN)]BF₄ | Distorted Trigonal-Planar | nih.gov |
bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine (B120327); acac = acetylacetonate; PL = ancillary ligand; AL = ancillary ligand; DKMB = di-2-pyridyl ketone-4-methoxybenzhydrazone; py-2py = dimethyl 2,2'-bipyridine-4,5-dicarboxylate
Group 13 Metal Coordination Chemistry (e.g., Ga, Al)
While the coordination chemistry of this compound with transition metals is extensive, its interaction with Group 13 metals is less explored. However, related nitrogen-containing ligands have been shown to form complexes with these elements. For example, 2,6-bis(benzimidazol-2-yl)pyridine has been used to synthesize complexes with germanium and tin, which are in Group 14. rsc.org The search results did not yield specific examples of this compound complexes with gallium (Ga) or aluminum (Al).
Coordination with Rare Earths and Actinides
The coordination chemistry of this compound and its derivatives with rare earth and actinide elements is of significant interest, particularly in the context of nuclear waste reprocessing and the separation of actinides (An) from lanthanides (Ln). mdpi.com Ligands with soft N-donor atoms, such as those in the 2,2'-bipyridine framework, tend to exhibit greater affinity for the softer actinide ions over the harder lanthanides. mdpi.com
Derivatives of 2,2'-bipyridine, such as 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP), have been shown to be highly effective in separating actinides from lanthanides. mdpi.com Computational studies using Density Functional Theory (DFT) on complexes of BTP with group III metals, including rare earths and actinides, have revealed that the metal-ligand distances correlate with the ionic radii of the metals. mdpi.comresearchgate.net These studies, supported by experimental X-ray diffraction data, show that trivalent metal ions form 1:3 complexes with BTP-type ligands, where the ligand acts as a tridentate donor. mdpi.comresearchgate.net The bonding in these complexes is predominantly ionic, but with a notable covalent contribution, especially in the actinide complexes, arising from charge transfer from the ligand to the metal's empty 6d orbitals. mdpi.com For uranium complexes, metal-to-ligand back-donation has also been identified. mdpi.comresearchgate.net
Another derivative, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy), has been investigated for its extraction performance. acs.org Unlike the 1:3 complexes formed with BTP, dmpbipy forms 1:1 complexes with trivalent actinides and lanthanides. acs.org While it shows limited selectivity for Am(III) over Eu(III) in certain conditions, it highlights the tunability of these ligands for specific separation applications. acs.org Similarly, hydrophilic 2,6-bis-triazolyl-pyridines have demonstrated the ability to strip actinides from solutions containing lanthanides. polimi.it
Time-resolved laser fluorescence spectroscopy (TRLFS) studies on the coordination of 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) with Cm(III) and Eu(III) have shown the formation of [Cm(C4-BPP)n]3+ (n = 1-3) and [Eu(C4-BPP)m]3+ (m = 1-2) complexes. nih.gov The absence of a 1:3 complex for europium indicates a preferential binding for curium. nih.gov Further insights from NMR spectroscopy on Am(III) and Ln(III) complexes with C4-BPP revealed a significantly larger upfield shift of the coordinating nitrogen signals for the Am(III) complex, suggesting a greater degree of covalency in the Am-N bond compared to the Ln-N bond. nih.govkit.edu Uranyl complexes with pyridine dipyrrolide ligands have also been synthesized and characterized, revealing distorted octahedral geometries. nih.govacs.org
Structural Characterization of Metal Complexes
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes of this compound and its derivatives. researchgate.netmdpi.comworktribe.com This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
Numerous crystal structures of this compound-based complexes have been reported, revealing a wide range of coordination modes and geometries. For instance, the crystal structure of bis-(2,2'-bipyridylamine)copper(II) perchlorate (B79767) shows a pseudotetrahedral coordination of the copper ion. researchgate.net In other cases, such as with Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, a hexacoordinated, octahedral geometry is observed. mdpi.com The specific geometry adopted is influenced by the metal ion, the substituents on the ligand, and the counter-anions present in the crystal lattice. mdpi.com
SCXRD has been instrumental in understanding the structural changes associated with spin-crossover (SCO) phenomena. worktribe.comrsc.org For example, in the complex Fe(bppCONH2)22 (where bppCONH2 is a derivative of 2,6-bis(pyrazol-1-yl)pyridine), diffraction data collected at different temperatures revealed the structural changes accompanying the transition between the low-spin (LS) and high-spin (HS) states. worktribe.comrsc.org These studies show a significant elongation of the Fe-N bonds in the HS state compared to the LS state. sci-hub.se
Furthermore, SCXRD studies have elucidated the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of supramolecular architectures like 1D chains or 3D networks. mdpi.comresearchgate.net For example, in Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amino groups and counter-anions direct the assembly of the mononuclear complexes into different supramolecular structures. mdpi.com
Solution-Phase Structural Elucidation (e.g., Advanced NMR Spectroscopy)
While single crystal X-ray diffraction provides detailed structural information in the solid state, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are crucial for elucidating the structure and dynamics of this compound complexes in solution.
¹H and ¹³C NMR spectroscopy are routinely used to confirm the formation of complexes and to probe their symmetry in solution. For instance, the NMR spectra of uranyl complexes with pyridine dipyrrolide ligands are consistent with C2v symmetric structures in solution. nih.govacs.org Temperature-dependent NMR studies are particularly valuable for investigating dynamic processes, such as ligand exchange and conformational changes. researchgate.net
For paramagnetic complexes, such as many Fe(II) and Co(II) species, the analysis of temperature-dependent chemical shifts can provide insights into the magnetic properties and spin state in solution. researchgate.net The Evans method, an NMR-based technique, is commonly used to determine the magnetic susceptibility of complexes in solution, which is essential for studying spin-crossover behavior. researchgate.netnih.gov
Advanced NMR techniques, such as 2D correlation spectroscopy (COSY), are used to assign proton resonances, while ¹H,¹⁵N-HMQC (Heteronuclear Multiple Quantum Coherence) experiments can directly probe the coordination of nitrogen atoms to the metal center. kit.eduresearchgate.net These techniques have been applied to study the coordination of actinide and lanthanide complexes, revealing differences in the electronic structure and bonding of these f-block elements. nih.govkit.edu For example, a significant upfield shift in the ¹⁵N NMR signals of coordinating nitrogen atoms in Am(III) complexes compared to Ln(III) complexes suggests a greater covalent character in the Am-N bond. kit.edu
Analysis of Coordination Geometries and Bond Lengths
The coordination geometry and metal-ligand bond lengths in complexes of this compound are influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.
A variety of coordination geometries have been observed for these complexes. Four-coordinate complexes can adopt tetrahedral or square planar geometries, or distorted versions thereof. nih.gov Six-coordinate complexes typically exhibit an octahedral geometry, which can be distorted. mdpi.com For example, high-spin Fe(II) complexes with derivatives of 2,6-bis(pyrazol-1-yl)pyridine often show a significant distortion from ideal D2d symmetry. rsc.org The τ4 parameter is often used to quantify the degree of distortion in four-coordinate complexes, while parameters like the ligand bite angle and the trans-N-M-N angle are used to describe the geometry of six-coordinate complexes. rsc.orgnih.gov
Metal-nitrogen bond lengths are a key indicator of the strength of the metal-ligand interaction. In general, M-N(pyridine) bond lengths are shorter than M-N(other heterocycle) bonds in related complexes. rsc.org For spin-crossover complexes, a significant change in the Fe-N bond length is observed upon transition from the low-spin to the high-spin state. sci-hub.se In the LS state, the Fe-N distances are shorter due to the empty eg* orbitals, while in the HS state, with occupancy of the eg* orbitals, the Fe-N bonds are elongated by about 0.2 Å. sci-hub.se
The table below provides a summary of typical coordination geometries and bond lengths for selected metal complexes of this compound and its derivatives.
| Metal Ion | Ligand | Coordination Geometry | Avg. M-N Bond Length (Å) | Reference(s) |
| Cu(II) | 2,2'-bipyridylamine | Pseudotetrahedral | - | researchgate.net |
| Ni(II) | N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Octahedral | 2.062 - 2.103 | mdpi.com |
| Fe(II) (HS) | Amide-functionalized 2,6-bis(pyrazol-1-yl)pyridine | Distorted Octahedral | 2.085 | rsc.org |
| Fe(II) (LS) | Amide-functionalized 2,6-bis(pyrazol-1-yl)pyridine | Octahedral | ~1.93 | rsc.org |
| Cu(II) | Functionalized 2,2':6',2''-terpyridines | Square Pyramidal | 1.939 - 2.051 | rsc.org |
| Nd(III) | Trensal-based ligand | Antiprismatic | 2.583 - 2.820 | nih.gov |
| Dy(III) | Trensal-based ligand | Heptacoordinate | 2.460 - 2.766 | nih.gov |
Metallophilic Interactions within Metal Complexes
Metallophilic interactions are weak, attractive interactions between closed-shell metal ions, such as d⁸ and d¹⁰ metals, in coordination complexes. unibo.it These interactions, which include argentophilic (Ag-Ag), aurophilic (Au-Au), and cuprophilic (Cu-Cu) interactions, can influence the solid-state structure, photophysical properties, and self-assembly of metal complexes. unibo.itacs.org
In the context of this compound complexes, metallophilic interactions have been observed in several systems. For example, single-crystal X-ray diffraction studies of group 11 m-terphenyl (B1677559) complexes have revealed dimeric structures in the solid state with short metal-metal distances that are indicative of metallophilic interactions. acs.org These interactions can lead to the formation of one-dimensional chains or other supramolecular assemblies. researchgate.net
The presence of metallophilic interactions can be probed by various techniques, including X-ray crystallography and computational methods. acs.org NMR spectroscopy can also provide evidence for the persistence of these dimeric structures in solution. acs.org The strength of metallophilic interactions is influenced by factors such as the nature of the metal, the ligands, and the counter-ions. rsc.org
The interplay between metallophilic interactions and other non-covalent interactions, such as π-π stacking, can lead to complex supramolecular architectures and unique photophysical properties, such as aggregation-induced emission (AIE) or aggregation-induced phosphorescence (AIP). unibo.it In some cases, the formation of metallophilic interactions can be controlled by external stimuli, such as the addition of other metal ions, allowing for the reversible control of supramolecular polymerization. rsc.org
Spin-Crossover Phenomena in Metal Complexes
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. sci-hub.seacs.org Iron(II) complexes with a d⁶ electron configuration are the most widely studied class of SCO compounds. sci-hub.se
Complexes of this compound and its derivatives, particularly those with a [FeN₆]²⁺ coordination sphere, are well-known to exhibit SCO behavior. sci-hub.sed-nb.info The ligand field strength is a critical factor in determining whether a complex will exhibit SCO. Ligands that create a ligand field energy close to the mean spin-pairing energy can lead to a thermal equilibrium between the LS and HS states. sci-hub.se
The SCO transition is accompanied by significant changes in the physical properties of the complex, including its color, magnetic moment, and structure. sci-hub.se As mentioned previously, the Fe-N bond lengths increase by approximately 0.2 Å upon transitioning from the LS to the HS state. sci-hub.se This change in molecular dimensions can have a profound effect on the crystal lattice, leading to cooperative effects and hysteresis in the spin transition. sci-hub.se
The SCO properties of these complexes can be finely tuned by modifying the ligand structure. For example, the introduction of substituents on the pyridine or other heterocyclic rings can alter the ligand field strength and steric interactions, thereby influencing the transition temperature (T₁/₂) and the completeness of the spin transition. sci-hub.seresearchgate.net The nature of the counter-anion and the presence of solvent molecules in the crystal lattice can also have a significant impact on the SCO behavior. sci-hub.sewhiterose.ac.uk
Recent research has focused on incorporating SCO complexes into supramolecular assemblies and single-molecule junctions to develop molecular switches and memory devices. acs.org
The table below summarizes the spin-crossover properties of selected iron(II) complexes with this compound derivatives.
| Complex | T₁/₂ (K) | Hysteresis (K) | Reference(s) |
| Fe(bppCONH₂)₂₂ | T↑ = 481, T↓ = 461 | 20 | worktribe.comrsc.org |
| Fe(bppCONH₂)₂₂ | T↑ = 459, T↓ = 445 | 14 | worktribe.comrsc.org |
| Fe(L)₂₂ (L = a di(pyrazolyl)pyridine derivative) | - | - | whiterose.ac.uk |
| Fe(L)₂₂ (L = a di(pyrazolyl)pyridine derivative) | - | - | whiterose.ac.uk |
| Fe(L)₂₂ (L = a 2,6-bis(pyrazol-1-yl)pyridine derivative) | 254 | - | acs.org |
Catalytic Applications of 2 Pyridin 2 Ylpyridine Metal Complexes
Catalysis in Organic Transformations
The utility of 2-pyridin-2-ylpyridine metal complexes is prominently featured in the catalysis of fundamental organic reactions, including oxidations, reductions, and the formation of carbon-carbon bonds through cross-coupling reactions.
Oxidation Reactions (e.g., Aerobic Oxidation of Alcohols)
The aerobic oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. Metal complexes of this compound, particularly with copper, have been demonstrated to be highly effective catalysts for this process, often in conjunction with a co-catalyst like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO).
Copper(I) complexes with 2,2'-bipyridine (B1663995) ligands, such as a system comprising ((MeO)bpy)Cu(I)(OTf) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), have shown remarkable efficiency in the aerobic oxidation of a wide range of alcohols. nih.gov This includes primary and secondary allylic, benzylic, and aliphatic alcohols, with many reactions reaching completion within an hour at room temperature using ambient air as the oxidant. nih.gov The combination of a copper salt, a 2,2'-bipyridine ligand, and TEMPO has been recognized as one of the most practical and efficient systems for the aerobic oxidation of alcohols. researchgate.net These catalyst systems are notable for their high selectivity for primary alcohols. nih.gov For instance, a (bpy)Cu(I)/TEMPO system can selectively oxidize primary alcohols to aldehydes with high efficiency, even in the presence of unprotected secondary alcohols. nih.gov
Palladium complexes with bidentate ligands like 2,2'-bipyridine have also been employed in aerobic oxidation reactions, though they often require polar solvents or high temperatures to facilitate the reaction. chemrxiv.org Additionally, oxidovanadium(IV) complexes of the type [VO(bpy)X₂]n have shown catalytic activity in the oxidation of alkanes and alcohols using peroxides as the oxidant under mild conditions. acs.org Manganese complexes with nitrogen donor ligands, including those derived from bipyridine, have also been investigated as catalysts for oxidation reactions, such as the epoxidation of alkenes. mdpi.com
Table 1: Selected this compound Metal Complexes in Catalytic Oxidation of Alcohols
| Catalyst System | Substrate Scope | Oxidant | Key Features |
|---|---|---|---|
| ((MeO)bpy)Cu(I)(OTf)/ABNO | Primary & secondary allylic, benzylic, aliphatic alcohols | Aerobic (air) | High efficiency at room temperature. nih.gov |
| (bpy)Cu(I)/TEMPO | Primary alcohols | Aerobic (air) | High selectivity for primary alcohols. nih.gov |
| [VO(bpy)Cl₂]n | Alkanes, Alcohols | H₂O₂ | Catalytic activity under mild conditions. acs.org |
| Pd(bpy)(OAc)₂ | Terminal olefins (allylic acetoxylation) | O₂ | Often requires polar solvents and high temperatures. chemrxiv.org |
Reduction Reactions
Complexes of this compound are also adept at catalyzing a variety of reduction reactions. These transformations are crucial for the synthesis of fine chemicals and pharmaceuticals.
An iron(III) chloride hexahydrate (FeCl₃∙6H₂O) system, when combined with a cationic 2,2'-bipyridyl ligand in water, serves as a reusable and highly selective catalyst for the reduction of nitroarenes to their corresponding anilines. researchgate.net This process utilizes hydrazine (B178648) monohydrate as the hydrogen source and proceeds in high yields under air. researchgate.net
Ruthenium(II) complexes bearing NNN-tridentate ligands derived from 2,2'-bipyridine have demonstrated significant activity in the transfer hydrogenation of ketones. nih.gov For example, a ruthenium complex with a 6-(2,2'-bipyridin-6-ylmethyl)pyridin-2-ol ligand is an effective catalyst for the transfer hydrogenation of acetophenone. nih.gov Furthermore, iridium complexes with 2-(4,5-dihydroimidazol-2-yl)pyridine ligands have been developed for the chemoselective reduction of nitroalkenes to nitroalkanes in water. capes.gov.br
The hydrogenation of carbon dioxide to formic acid, a key reaction for hydrogen storage, is efficiently catalyzed by iridium(III) and ruthenium(II) aqua complexes containing 2,2'-bipyridine and its derivatives. osti.gov For instance, the complex [Cp*Ir(bpy)(OH₂)]SO₄ is a known catalyst for CO₂ hydrogenation. acs.org The catalytic activity can be significantly enhanced by introducing hydroxyl groups onto the bipyridine ligand, which is attributed to the electronic effects of the resulting oxyanions and a pendent-base effect. acs.org
Table 2: Examples of this compound Metal Complexes in Catalytic Reduction
| Catalyst System | Substrate | Reductant | Product |
|---|---|---|---|
| FeCl₃∙6H₂O / Cationic 2,2'-bipyridyl | Nitroarenes | Hydrazine monohydrate | Anilines researchgate.net |
| Ruthenium(II)-pyridyl-bipyridine complex | Ketones | Isopropyl alcohol | Alcohols nih.gov |
| Iridium-dihydroimidazolyl-pyridine complex | Nitroalkenes | Formic acid | Nitroalkanes capes.gov.br |
| [Cp*Ir(bpy)(OH₂)]SO₄ | Carbon Dioxide | H₂ | Formic Acid osti.govacs.org |
Cross-Coupling Catalysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in organic synthesis. Palladium(II) complexes featuring the 2,2'-bipyridine ligand are widely employed as pre-catalysts in these transformations.
(2,2'-Bipyridine)dichloropalladium(II) is a common catalyst precursor for several key cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. osti.gov These reactions facilitate the formation of C-C bonds between various organic substrates, such as aryl halides and organoboron compounds (Suzuki), aryl halides and alkenes (Heck), and aryl halides and terminal alkynes (Sonogashira). osti.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. osti.gov
Nickel complexes with polypyridine ligands, including 2,2'-bipyridine and terpyridine, have also gained prominence as catalysts for C-C cross-coupling reactions, sometimes offering advantages over their palladium counterparts. nih.gov For instance, a nickel-terpyridine system has been shown to be superior to catalysts with bidentate ligands like 2,2'-bipyridine for the reductive cross-coupling of amides and aryl iodides. nih.gov The synthesis of bipyridine compounds themselves can be achieved via cross-coupling reactions, such as the Negishi coupling between a 2-pyridyl zinc bromide and a 2-bromopyridine (B144113) derivative, catalyzed by Pd/Al₂O₃. researchgate.net
Table 3: this compound Metal Complexes in Cross-Coupling Reactions
| Catalyst | Reaction Type | Substrates | Key Feature |
|---|---|---|---|
| (2,2'-Bipyridine)dichloropalladium(II) | Suzuki, Heck, Sonogashira | Aryl halides, organoborons, alkenes, alkynes | Versatile and widely used pre-catalyst. osti.gov |
| Pd(II) complexes with pyridine (B92270) ligands | Suzuki-Miyaura, Heck | Structurally distinct substrates | Efficient and versatile pre-catalysts. acs.orgnih.gov |
| Nickel-terpyridine complexes | Reductive cross-coupling | Amides, aryl iodides | Can be superior to bipyridine-based systems. nih.gov |
Electrocatalysis
The unique electronic properties of this compound metal complexes make them excellent candidates for electrocatalytic applications, particularly in the conversion of small molecules like carbon dioxide and protons into valuable chemical fuels.
Electrochemical CO₂ Reduction
The electrochemical reduction of carbon dioxide into fuels and chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Rhenium(I) tricarbonyl complexes with 2,2'-bipyridine ligands, such as fac-[Re(bpy)(CO)₃Cl], are among the most studied and effective molecular electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). acs.org The catalytic process involves the reduction of the complex, followed by its reaction with CO₂. The catalytic performance can be tuned by modifying the bipyridine ligand. researchgate.net For example, Re(pyridine-oxazoline)(CO)₃Cl complexes have shown higher turnover frequencies for CO₂ reduction compared to the parent Re(bpy)(CO)₃Cl. researchgate.net
Ruthenium complexes with polypyridyl ligands are also effective electrocatalysts for CO₂ reduction. tdx.cat The immobilization of these complexes, for instance, by bonding Re(bpy)(CO)₃Cl derivatives to polypyrrole films on an electrode surface, can lead to high current yields for the conversion of CO₂ to CO. Research into related ligand systems, such as 2-(2´-pyridyl)imidazole, aims to develop modular syntheses for catalysts that can be easily incorporated onto solid supports.
Table 4: Performance of Selected this compound Metal Complexes in Electrocatalytic CO₂ Reduction
| Catalyst | Product | Key Findings |
|---|---|---|
| fac-[Re(bpy)(CO)₃Cl] | CO | Well-studied, benchmark catalyst for selective CO₂ to CO reduction. acs.org |
| Re(pyridine-oxazoline)(CO)₃Cl | CO | Displays higher turnover frequencies than the parent bpy complex. researchgate.net |
| Re(bpy)(CO)₃Cl on polypyrrole film | CO | Immobilized catalyst shows high current yields. |
| Re-QuBIm complex | CO | Lower overpotential compared to related Re-bpy catalysts. |
Hydrogen Evolution Reactions
The production of hydrogen gas (H₂) from water through the hydrogen evolution reaction (HER) is a critical component of a future hydrogen-based economy. Metal complexes of this compound and its derivatives have been identified as promising, earth-abundant electrocatalysts for this process.
Cobalt(II) and Nickel(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid have been synthesized and evaluated as stable electrocatalysts for the HER. The cobalt complex, in particular, exhibited superior performance with a lower overpotential and a small Tafel slope, indicating favorable reaction kinetics. Similarly, a molecular nickel(II) complex based on a 2,2'-bipyridine framework has been shown to be an efficient electrocatalyst for the HER, achieving a high Faradaic efficiency for H₂ production.
Rhodium complexes, such as [CpRh(bpy)] (where Cp is pentamethylcyclopentadienyl), are also known pre-catalysts for the electrochemical reduction of protons to dihydrogen. Mechanistic studies have revealed the involvement of both metal hydride and ligand-protonated intermediates in the catalytic cycle.
Table 5: Electrocatalytic Performance of this compound Metal Complexes in the Hydrogen Evolution Reaction
| Catalyst | Overpotential at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Key Features |
|---|---|---|---|
| {[Co₂(bpda)₄(H₂O)₂]·4H₂O}n | 182 mV | 87.21 | Favorable reaction kinetics and long-term durability. |
| Ni(N₂O₂) complex based on 2,2'-bipyridine | Not specified | Not specified | Faradaic efficiency for H₂ of 94 ± 8%. |
| [Cp*Rh(bpy)] | Not specified | Not specified | Well-known pre-catalyst for H₂ evolution. |
Photocatalysis
Metal complexes incorporating the this compound ligand, more commonly known as 2,2'-bipyridine (bpy), are central to the field of photocatalysis. The unique photophysical and electrochemical properties of these complexes, particularly their ability to absorb visible light and participate in single-electron transfer processes, have established them as indispensable tools for a vast array of chemical transformations. nih.gov The quintessential example, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), and its derivatives have been instrumental in developing strategies for converting solar energy and driving organic reactions. nih.govnih.gov
Upon absorption of visible light, these complexes are promoted to a metal-to-ligand charge transfer (MLCT) excited state. mdpi.comresearchgate.net This excited state is a more potent oxidizing and reducing agent than the ground state, enabling it to mediate electron transfer with a wide range of substrates. nih.gov The versatility of this compound arises from the ability to tune the photoredox properties of the resulting metal complex by modifying the ligand's substituents or changing the central metal ion. This has led to the development of a diverse family of photocatalysts based on metals such as iridium, copper, and iron, each with distinct advantages for specific applications. nih.govnih.govbeilstein-journals.org
Ruthenium-Bipyridine Complexes
Ruthenium-based photocatalysts with this compound ligands are the most extensively studied. nih.gov The complex [Ru(bpy)₃]²⁺ is a benchmark photocatalyst used in a multitude of transformations, including carbon dioxide (CO₂) reduction. researchgate.netacs.org In typical systems for CO₂ reduction, [Ru(bpy)₃]²⁺ acts as the photosensitizer, absorbing light and transferring an electron to a catalytic complex, such as [Ru(bpy)₂(CO)₂]²⁺, which then reduces CO₂ to carbon monoxide (CO) or formic acid (HCOOH). researchgate.netacs.org Researchers have developed supramolecular systems where the ruthenium photosensitizer is covalently linked to a rhenium-based catalytic unit, enhancing the efficiency of CO₂ reduction by removing the diffusion-controlled step. nih.govchemrxiv.org Modifications to the bipyridine ligand, such as adding electron-donating or -withdrawing groups, can fine-tune the complex's properties for specific reactions like water oxidation. researchgate.net
Table 1: Photocatalytic Performance of Selected Ruthenium this compound Complexes
| Photocatalyst System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| [Ru(bpy)₃]²⁺ / [Ru(bpy)₂(CO)₂]²⁺ | CO₂ Reduction | Visible light irradiation in the presence of an electron donor reduces CO₂ to HCOOH or CO. | researchgate.netacs.org |
| RuRe ([Ru(dceb)₂(bpt)Re(CO)₃Cl]⁺) | CO₂ Reduction | Supramolecular complex designed for CO₂ reduction; however, it was found to be inactive in solution for this purpose. | nih.gov |
| RuPt ([Ru(dceb)₂(bpt)PtI(H₂O)]²⁺) | H₂ Evolution | This supramolecular complex successfully generated hydrogen both in solution and when immobilized on a NiO semiconductor. | nih.gov |
| [Cr(tpe)₂]³⁺ vs. [Ru(bpz)₃]²⁺ | [4+2] Cycloaddition | The chromium complex, despite weak absorption, outperformed the ruthenium complex at low catalyst loadings due to high photostability and a long excited-state lifetime. | nih.gov |
Note: bpy = 2,2'-bipyridine; dceb = diethyl(2,2'-bipyridine)-4,4'-dicarboxylate; bpt = 3,5-di(pyridine-2-yl)-1,2,4-triazolate; bpz = 2,2'-bipyrazine; tpe = 1,1,1-tris(pyrid-2-yl)ethane; BCF = CNB(C₆F₅)₃.
Iridium-Bipyridine Complexes
Iridium(III) complexes containing this compound and cyclometalating ligands (like 2-phenylpyridine (B120327), ppy) are another major class of highly efficient photoredox catalysts. chemrxiv.org These complexes, such as [Ir(ppy)₂(bpy)]⁺, often exhibit long-lived excited states and high quantum yields. mdpi.com They are utilized in a wide range of organic syntheses, including the functionalization of C-H bonds and cycloadditions. nih.govcsic.es The photocatalytic cycle of these iridium complexes typically involves the excited state participating in either an oxidative or reductive quenching cycle, generating a potent oxidant (Ir⁴⁺) or reductant (Ir²⁺) that drives the desired chemical reaction. researchgate.netacs.org The versatility of these catalysts allows them to be used in dual catalytic systems, for instance, in combination with nickel catalysts for cross-coupling reactions. acs.org
Table 2: Applications of Iridium this compound Photocatalysts
| Photocatalyst System | Reaction Type | Substrate Example | Outcome | Reference |
|---|---|---|---|---|
| [Ir(ppy)₂(bpy)]⁺ / Fe(CO)₅ | H₂ Evolution | Water | Efficient hydrogen generation with high turnover numbers. | mdpi.com |
| Ir(III) complex (IEP-41) | Aza-Henry Reaction | Tetrahydroisoquinoline & Nitromethane | High conversion and selectivity for C-C bond formation under blue light. | csic.es |
| Ir(III) Phenylpyridyl Complexes | Trifluoromethylation | Alkynes | Visible-light induced stereoselective conversion to trifluoromethylated alkenes. |
Note: ppy = 2-phenylpyridine; bpy = 2,2'-bipyridine; dF(CF₃)ppy = 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine; dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine.
Copper and Iron-Bipyridine Complexes
Driven by the need for more sustainable and earth-abundant catalysts, significant research has focused on developing photocatalysts based on copper and iron complexes with this compound ligands. nih.govbeilstein-journals.orgrsc.org Copper photocatalysts are powerful tools for various cross-coupling reactions and functionalizations. beilstein-journals.orgbeilstein-journals.org Copper(I) complexes with substituted bipyridine ligands have been successfully applied to reactions like the chlorotrifluoromethylation of alkenes. acs.org
Iron complexes, while historically challenging due to very short-lived excited states compared to their ruthenium counterparts, are gaining traction. nih.gov Recent work has shown that iron(II) and iron(III) complexes with carefully designed bipyridine-based ligands can effectively catalyze reactions like CO₂ reduction and hydrogen evolution. nih.govnih.gov For example, an iron(II) framework with a bis(pyridyl)amine-bipyridine ligand was shown to photocatalytically convert CO₂ to CO with high selectivity. nih.gov Furthermore, incorporating iron-bipyridine moieties into robust structures like metal-organic frameworks (MOFs) has been shown to enhance photocatalytic activity by extending the excited-state lifetime. researchgate.net
Table 3: Photocatalytic Applications of Copper and Iron this compound Complexes
| Photocatalyst | Metal | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| [Cu(bpy)(Xantphos)]⁺ | Copper | Chlorotrifluoromethylation of Alkenes | Efficiently catalyzes the reaction with a broad substrate scope for a Cu-based system. | acs.org |
| Copper-bipyridine complex | C(sp²)-H Arylation | Azoles | A 2,2'-bipyridine copper coordination compound serves as the photoredox catalyst. | beilstein-journals.org |
| Fe(BPAbipy) framework | Iron | CO₂ Reduction to CO | Achieves selective CO₂-to-CO reduction even at low CO₂ concentrations. | nih.gov |
Note: bpy = 2,2'-bipyridine; Xantphos = 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene; BPAbipy = bis(pyridyl)amine-bipyridine.
Table 4: List of Compound Names
| Compound Name | Abbreviation/Systematic Name |
|---|---|
| This compound | 2,2'-Bipyridine (bpy) |
| Tris(2,2'-bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ |
| Bis(2,2'-bipyridine)dicarbonylruthenium(II) | [Ru(bpy)₂(CO)₂]²⁺ |
| Formic Acid | HCOOH |
| Carbon Monoxide | CO |
| Bis(2-phenylpyridine)(2,2'-bipyridine)iridium(III) | [Ir(ppy)₂(bpy)]⁺ |
| 2-Phenylpyridine | ppy |
| Iron pentacarbonyl | Fe(CO)₅ |
| Tetrahydroisoquinoline | - |
| Nitromethane | - |
| Copper(I) bis(2-(diphenylphosphanyl)phenyl) ether (4,6-disubstituted-2,2'-bipyridine) hexafluorophosphate | [Cu(bpy)(POP)][PF₆] |
| Copper(I) 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (4,6-disubstituted-2,2'-bipyridine) hexafluorophosphate | [Cu(bpy)(Xantphos)][PF₆] |
| Metal-Organic Framework | MOF |
| Rhenium | Re |
| Iridium | Ir |
| Platinum | Pt |
| Nickel | Ni |
| Chromium | Cr |
| Diethyl(2,2′-bipyridine)-4,4′-dicarboxylate | dceb |
| 3,5-di(pyridine-2-yl)-1,2,4-triazolate | bpt |
| 2,2'-Bipyrazine | bpz |
| 1,1,1-tris(pyrid-2-yl)ethane | tpe |
| 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine | dF(CF₃)ppy |
Photophysical Properties and Optoelectronic Applications
Electronic Absorption Spectroscopy
The absorption of ultraviolet-visible light by 2,2'-bipyridine (B1663995) and its metal complexes results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. These electronic transitions are categorized based on the nature of the orbitals involved.
Ligand-Centered (LC) π-π* Transitions
In the free 2,2'-bipyridine ligand, the most prominent absorption bands in the ultraviolet region are attributed to π-π* transitions. These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital, both of which are primarily localized on the bipyridine ligand. nih.gov For instance, ruthenium(II) complexes with bipyridine ligands exhibit intense spin-allowed ligand-centered transitions with high absorbance around 288 nm. nih.gov The absorption spectra of 2,2'-bipyridine are largely independent of solvent polarity. aau.edu.et
Metal-to-Ligand Charge Transfer (MLCT) Transitions
Upon coordination to a metal center, new absorption bands often appear in the visible region of the spectrum. These are typically assigned as metal-to-ligand charge transfer (MLCT) transitions. numberanalytics.comwikipedia.org In these transitions, an electron is promoted from a d-orbital of the metal to a π* orbital of the 2,2'-bipyridine ligand. numberanalytics.comcareerendeavour.com The energy and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, and the solvent environment. numberanalytics.comdtu.dk
For example, the classic complex [Ru(bpy)3]2+ displays a strong MLCT absorption band in the visible region, which is responsible for its characteristic color. numberanalytics.comlasalle.edu The properties of this MLCT state, such as its lifetime and energy, are crucial for applications in solar energy conversion and photocatalysis. rsc.orgresearchgate.net The energy of the MLCT transition can be influenced by the solvent's Lewis acidity, which can destabilize the MLCT state relative to the ground state. dtu.dk In some iron(II) complexes, MLCT excited states can deactivate extremely rapidly, on the order of femtoseconds. acs.org
Table 1: Representative MLCT Absorption Data for 2,2'-Bipyridine Complexes
| Complex | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| [Ru(bpy)3]2+ | ~450 | Acetonitrile | lasalle.edu |
| [Fe(bpy)(CN)4]2- | ~450 and ~700 | Acetonitrile | dtu.dk |
| [Ru(bpy)2(mbpy-L)]2+ | Similar to [Ru(bpy)3]2+ | Methanol (B129727) | nih.gov |
| [Ru(L)Ru] | ~443 | Not Specified | researchgate.net |
| [Ru(L1)2(NCS)2] | 522 | Not Specified | researchgate.net |
Ligand-to-Metal Charge Transfer (LMCT) Transitions
Ligand-to-metal charge transfer (LMCT) transitions involve the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital. These transitions are more common in complexes with metals in high oxidation states and ligands that are easily oxidized. numberanalytics.com While less common for 2,2'-bipyridine complexes compared to MLCT transitions, they can occur. For instance, Os(III) polypyridine complexes exhibit LMCT transitions in the visible region. Historically, LMCT excited states were often overlooked due to their perceived instability, but recent research has shown that some transition metal complexes with LMCT excited states can be photochemically stable and have nanosecond lifetimes. rsc.org
Emission Spectroscopy and Excited State Characterization
Following excitation, the molecule can relax to the ground state through various radiative and non-radiative pathways. The study of these emission processes provides valuable information about the nature of the excited states.
Fluorescence and Phosphorescence Pathways
2,2'-bipyridine itself can exhibit fluorescence, although the quantum yield is often low. aau.edu.et Upon complexation, the emission properties are significantly altered. Many metal complexes of 2,2'-bipyridine exhibit luminescence, which can be either fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state). aau.edu.etrsc.org
The emission from ruthenium(II) bipyridine complexes is a well-studied example of phosphorescence from a triplet MLCT (3MLCT) excited state. researchgate.netnih.govnih.gov The lifetime of this emission can be on the order of microseconds. researchgate.net In some cases, both fluorescence from a singlet state and phosphorescence from a triplet state can be observed. For instance, in certain Rhenium(I) carbonyl-bipyridine complexes, fluorescence with a very short lifetime (femtoseconds to picoseconds) is followed by phosphorescence from triplet states. acs.org The presence of different deactivation channels, such as S1-S0 (fluorescence) and T1-S0 (phosphorescence), can be influenced by the interplay of ligand-centered and halide-to-ligand transitions in some zinc(II) and cadmium(II) complexes. nih.gov
Photoluminescence Quantum Yield Determination
The photoluminescence quantum yield (ΦPL) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of ΦPL is essential for evaluating the potential of a material for applications such as organic light-emitting diodes (OLEDs) and sensors. mdpi.comyoutube.com
The quantum yield can be measured relative to a standard with a known quantum yield. nih.gov For example, the quantum yield of a new platinum(II) bipyridine complex can be determined using [Ru(bpy)3]2+ as a reference. researchgate.net The ΦPL can vary significantly depending on the metal center, the other ligands in the coordination sphere, and the surrounding environment. For example, a heteroleptic Cu(I) complex with a furan-substituted bipyridine ligand was found to have a relatively low photoluminescence quantum yield of approximately 2.5% in the solid state. mdpi.com In contrast, some platinum(II) complexes with bipyridine derivative ligands have shown very high internal quantum yields, ranging from 0.83 to 0.99. researchgate.net
Table 2: Photoluminescence Quantum Yields for Selected 2,2'-Bipyridine Complexes
| Complex | Quantum Yield (ΦPL) | Conditions | Reference |
|---|---|---|---|
| [Cu(L)(PPh3)2][BF4] (L = 6-(furan-2-yl)-2,2′-bipyridine) | ~2.5% | Solid State | mdpi.com |
| α-[BiBr3(bp2mo)2] (bp2mo = N-oxide-2,2′-bipyridine) | up to 17% | Crystal Phase | rsc.org |
| Platinum(II) complexes with bipyridine derivative ligands | 0.83 - 0.99 (internal) | Not Specified | researchgate.net |
| Mo(0) complex with diisocyanide ligand | 1.5% | Deaerated toluene | nih.gov |
| [Ru(bpy)3]2+ | 0.012 (aerated), 0.095 (deaerated) | Acetonitrile | nih.gov |
Excited State Lifetimes
The duration an electronically excited state persists before returning to the ground state, known as the excited state lifetime, is a critical parameter that dictates the potential for a molecule to participate in photochemical reactions or emit light. In complexes of 2-Pyridin-2-ylpyridine, these lifetimes are profoundly influenced by the central metal ion, the solvent environment, and temperature. emich.edu
Upon photoexcitation, many 2,2'-bipyridine metal complexes populate a metal-to-ligand charge transfer (MLCT) state. The decay from this state determines the complex's photophysical behavior. For instance, ruthenium(II) complexes with polypyridine ligands, including 2,2'-bipyridine, are known for their relatively long-lived excited states, which are essential for their roles in photocatalysis and sensing. rsc.org The lifetime of the excited state of tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, is a widely studied benchmark. Direct observation using femtosecond fluorescence upconversion spectroscopy has estimated the lifetime of the initial Franck-Condon singlet excited state to be as brief as 40 ± 15 femtoseconds before undergoing intersystem crossing to a triplet manifold. nih.gov This vibrationally excited triplet state then relaxes on a picosecond timescale (0.56-1.3 ps) to a longer-lived triplet state. nih.gov
In contrast, analogous complexes with iron(II) exhibit much shorter excited state lifetimes, typically in the sub-nanosecond range, due to efficient non-radiative decay pathways involving low-lying metal-centered (ligand-field) states. osti.gov For example, the excited state lifetime of tris(2,2'-bipyridine)iron(II), [Fe(bpy)₃]²⁺, in water at room temperature is 0.81 ± 0.07 nanoseconds. osti.gov The introduction of substituents on the bipyridine ligand or changes in the coordination environment can dramatically alter these lifetimes. For instance, some bis-tridentate Ru(II) complexes based on ligands structurally similar to bipyridine can display remarkably long ³MLCT excited state lifetimes, extending into the microsecond domain even at room temperature. researchgate.net
Selected Excited State Lifetimes of 2,2'-Bipyridine Complexes
| Complex | Lifetime (τ) | Conditions | Notes |
|---|---|---|---|
| [Fe(bpy)₃]²⁺ | 0.81 ± 0.07 ns | Water, Room Temperature | Decay from a ligand-field excited state. osti.gov |
| [Ru(bpy)₃]²⁺ | 40 ± 15 fs | Solution, Room Temperature | Initial Franck-Condon ¹MLCT state lifetime. nih.gov |
| [Ru(bpy)₃]²⁺ | 0.56 - 1.3 ps | Solution, Room Temperature | Vibrational cooling of the emissive triplet state. nih.gov |
| [Fe(bpy)(CN)₄]²⁻ | 19 ps | DMSO/Acetonitrile | Decay of the MLCT excited state. dtu.dk |
| [Fe(bpy)(CN)₄]²⁻ | < 100 fs | Water | Decay of the MLCT state, forming a 13 ps ³MC state. dtu.dk |
| [Cr(ddpd)(tpy)]³⁺ | ~1 ms | 300 K | Demonstrates a long-lived ²E excited state. rsc.org |
Vibronic Coupling Analysis
Vibronic coupling refers to the interaction between electronic states and nuclear vibrations within a molecule. taylorandfrancis.com In this compound complexes, this phenomenon is crucial as it governs the rates of non-radiative decay processes that compete with luminescence and photochemistry. The coupling of the excited electronic state with specific vibrational modes facilitates the dissipation of energy, influencing both the excited-state lifetime and the emission quantum yield. msu.edu
Theoretical and spectroscopic studies have identified the key vibrational modes that couple to the electronic transitions in bipyridine systems. These are often the C-C and C-N bond stretching modes within the pyridine (B92270) rings. acs.org Upon formation of an MLCT excited state, an electron is transferred from the metal to a bipyridine ligand, effectively creating a ligand radical anion. This change in electron density alters the equilibrium geometry, and the molecule relaxes along these specific vibrational coordinates. msu.edu
The strength of this coupling is a determining factor in the photophysical properties. For example, in [Ru(bpy)₃]²⁺, the non-radiative decay from the emissive ³MLCT state is strongly influenced by vibronic coupling to higher-energy, non-emissive metal-centered (MC) states. acs.org Linear vibronic coupling (LVC) models are often employed to describe these coupled potential energy surfaces and simulate the excited-state dynamics. acs.orgresearchgate.net These models have shown that even in cases where direct excitation populates higher-energy MLCT states, vibronic coupling can facilitate rapid (within ~200 fs) localization of the excitation onto the lowest-energy MLCT state. researchgate.net In some systems, strong vibronic coupling can lead to broader, more diffuse spectral features and provide efficient pathways for the molecule to return to the ground state without emitting a photon. taylorandfrancis.com
Light-Matter Interactions and Energy Transfer
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process where a molecule, after absorbing light, donates or accepts an electron. Complexes containing the this compound ligand are exemplary platforms for studying and utilizing PET. Upon excitation, typically into a metal-to-ligand charge transfer (MLCT) band, an electron is promoted from a metal-based orbital to a π* orbital localized on the bipyridine ligand. evitachem.com This creates a charge-separated state, which is a potent oxidant and reductant.
The efficiency and direction of PET are highly tunable. In bimetallic complexes, where two metal centers are bridged by a ligand containing a bipyridine unit, efficient intramolecular PET can occur. For example, in a Ru(II)-Rh(III) dyad, photoexcitation of the ruthenium center can be followed by electron transfer from the excited ruthenium moiety to the rhodium-based unit. nih.gov Similarly, in specially designed zinc(II) complexes, varying the geometry between electron donor and acceptor components can facilitate or inhibit PET, leading to selective photochromism. acs.org The confinement of the excited state wavefunction can also influence PET; metal-centered excited states, where the wavefunction is localized on the metal, are generally less effective in bimolecular PET compared to charge-transfer states where the wavefunction extends over the ligands. aip.org
Energy Transfer Mechanisms (e.g., Bimolecular Energy Transfer)
Following photoexcitation, a molecule can transfer its excess energy, rather than an electron, to another molecule. This process, known as energy transfer, is crucial in many light-driven applications. Systems based on this compound participate in both intramolecular and bimolecular energy transfer.
Intramolecular energy transfer is prominent in multicomponent systems like bimetallic complexes. In unsymmetrical homobimetallic Ru(II) complexes, excitation of one Ru(II)-bipyridine chromophore can be followed by efficient energy transfer to the other Ru(II) center. nih.gov The rate of this transfer can be determined using time-resolved emission spectroscopy. nih.gov Another strategy involves coupling a metal-bipyridine complex to an organic chromophore with a long-lived triplet state. Thermal equilibration between the ³MLCT state and the triplet intraligand (³IL) state can occur, a mechanism that can significantly prolong the observed excited-state lifetime. mdpi.com
Bimolecular energy transfer occurs when the excited complex transfers its energy to a separate molecule (a quencher) in solution. rsc.org The rate of this process depends on the concentration of the quencher and the lifetime of the excited state. The quenching of excited states of Os(II) and Ru(II) polypyridine complexes by ground-state metal complexes has been attributed to both electron and energy transfer mechanisms. osti.gov This bimolecular reactivity is fundamental to the role of these complexes as photosensitizers in chemical reactions. rsc.orgaip.org
Applications in Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of this compound and its derivatives make them highly valuable materials for organic light-emitting diodes (OLEDs). They are primarily used in two ways: as ligands in phosphorescent emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies, and as electron-transport materials (ETMs), which facilitate the injection and transport of electrons within the device.
As ligands, bipyridine derivatives are used to construct phosphorescent metal complexes with iridium(III), osmium(II), and other heavy metals. iucr.orgrsc.org For example, heteroleptic Ir(III) complexes using functionalized 2,3'-bipyridine (B14897) (an isomer of 2,2'-bipyridine) as the cyclometalating ligand have been developed as efficient blue phosphors. rsc.org An OLED fabricated with one such phosphor achieved an external quantum efficiency (EQE) of 14.3% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.24). rsc.org Similarly, osmium(II) complexes with a 2,6-di(pyrazol-3-yl)pyridine chelate have been used to create intense yellow-emitting OLEDs with a maximum efficiency of 18.3% and 61.0 cd A⁻¹. rsc.org
As electron-transport materials, 2,2'-bipyridine-based compounds are designed to have high electron mobility and appropriate energy levels to ensure efficient electron injection from the cathode. Researchers have developed ETMs with a 2,2'-bipyridine skeleton end-capped with dipyridylphenyl groups. rsc.org OLEDs using these materials in combination with the green phosphorescent emitter fac-tris(2-phenylpyridine)iridium(III) showed excellent performance, including a low operating voltage of 3.2 V at a luminance of 1000 cd m⁻², a power efficiency of 74 lm W⁻¹, and an external quantum efficiency of 21%. rsc.org The performance is attributed to the favorable molecular orientation of the ETMs in the thin film. rsc.org
Performance of OLEDs Incorporating 2,2'-Bipyridine Derivatives
| Role of Bipyridine Derivative | Emitting Color | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Max. Power Efficiency | Reference |
|---|---|---|---|---|---|
| Electron-Transport Material | Green | 21% | - | 74 lm W⁻¹ | rsc.org |
| Ligand in Ir(III) Emitter | Blue | 14.3% | - | - | rsc.org |
| Ligand in Os(II) Emitter | Yellow | 18.3% | 61.0 cd A⁻¹ | 53.8 lm W⁻¹ | rsc.org |
| Ligand in Ir(III) Emitter | Greenish-Blue | 33.5% | 86.9 cd A⁻¹ | - | bohrium.com |
| Ligand in Ag(I) Emitter | Broad (400-550 nm) | (Est. PLQY ~20%) | - | - | iucr.orgiucr.org |
Light-Emitting Electrochemical Cells (LECs)
Complexes incorporating the 2,2'-bipyridine ligand are pivotal in the advancement of light-emitting electrochemical cells (LECs), a technology noted for its simple device architecture and compatibility with solution processing. In these devices, ionic transition metal complexes, often of iridium(III) and ruthenium(II), containing 2,2'-bipyridine or its derivatives as ligands, serve as the active emissive material.
The operational mechanism of LECs relies on the in-situ formation of a p-i-n junction within the active layer upon applying a voltage. The mobile ions in the electrolyte, which is blended with the ionic transition metal complex, drift towards the respective electrodes, creating doped regions and facilitating electron and hole injection. The subsequent recombination of these charge carriers on the metal complex leads to the emission of light.
Iridium(III) complexes of the general formula [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand and N^N is a bidentate ligand like 2,2'-bipyridine, are extensively studied for LEC applications. rero.chresearchgate.net The photophysical properties and, consequently, the device performance can be systematically tuned by modifying the structure of the ligands. For instance, introducing bulky substituents on the 2,2'-bipyridine ligand can mitigate self-quenching, leading to enhanced device stability. researchgate.net A study on [(ppy)2Ir(bpy)] (PF6) (where ppyH is 2-phenylpyridine (B120327) and bpy is 5,5'-diaryl-2,2'-bipyridine) demonstrated that the bulky aryl substituents limit chromophore-chromophore interactions, resulting in highly stable LECs with half-lives around 100 hours. researchgate.net
Furthermore, the introduction of specific functional groups to the 2,2'-bipyridine ligand can alter the emission color and efficiency. For example, a cationic iridium complex with a 4,4'-(dimethylamino)-2,2'-bipyridine ligand has been shown to exhibit intense green-blue emission with a high phosphorescence quantum yield of approximately 80% in solution at room temperature. capes.gov.br LECs fabricated with this complex demonstrated a low onset voltage of 2.5 V. capes.gov.br
The stability of LECs is a critical parameter for practical applications. Research has shown that using solvento precursors for the synthesis of [Ir(C^N)2(N^N)][PF6] complexes, thereby avoiding chloride ion contamination which is detrimental to device performance, can lead to exceptionally long-lived LECs. rero.ch Devices using these emitters have shown stable luminance outputs over time, with one of the most stable LECs having an extrapolated lifetime of over 2500 hours under accelerated testing conditions. rero.ch
Copper(I) complexes with substituted 2,2'-bipyridine ligands are also emerging as promising emitters for LECs due to the abundance and lower cost of copper. rsc.org These complexes can exhibit bright and stable electroluminescence, particularly those with alkoxy- or phenyloxy-substituted ligands. rsc.org
The following table summarizes the performance of some representative 2,2'-bipyridine-based complexes in LECs.
| Complex | Emission Color | Peak Efficiency (cd A⁻¹) | Reference |
| [Ir(CF3-dPhTAZ)2(bpy)]PF6 | Green | 35.1 | researcher.life |
| [Ir(CF3-dPhTAZ)2(dmebpy)]PF6 | Blue-Green | - | researcher.life |
| [Ir(CF3-dPhTAZ)2(phpyim)]PF6 | Blue-Green | - | researcher.life |
| [(ppy)2Ir(bpy*)] (PF6) | - | - | researchgate.net |
| [Ir(ppy)2(4,4'-(dimethylamino)-2,2'-bipyridine)]PF6 | Green-Blue | - | capes.gov.br |
Photosensitizers in Solar Energy Conversion (e.g., Dye-Sensitized Solar Cells)
In the realm of solar energy conversion, 2,2'-bipyridine-containing coordination compounds, particularly ruthenium(II) polypyridyl complexes, have been instrumental as photosensitizers in dye-sensitized solar cells (DSSCs). acs.org These sensitizers are adsorbed onto the surface of a wide-bandgap semiconductor, typically nanocrystalline titanium dioxide (TiO2), and are responsible for absorbing solar radiation and initiating the process of converting light into electrical energy. acs.org
The fundamental principle of a DSSC involves the photoexcitation of the sensitizer (B1316253) dye by sunlight, leading to the injection of an electron from the dye's excited state into the conduction band of the semiconductor. The oxidized dye is subsequently regenerated by a redox mediator, commonly an iodide/triiodide couple or a cobalt(II/III) complex, present in the electrolyte.
Ruthenium(II) complexes of the type [Ru(L)2(NCS)2], where L is a dicarboxylic acid-functionalized 2,2'-bipyridine ligand, are benchmark sensitizers in DSSCs. The carboxylate groups serve to anchor the complex onto the TiO2 surface, ensuring efficient electronic coupling for electron injection. The photophysical and electrochemical properties of these complexes can be finely tuned by modifying the ancillary ligands. For instance, introducing π-donating substituents can systematically adjust the absorbance and luminescence characteristics. tandfonline.com
The efficiency of DSSCs is influenced by several factors, including the light-harvesting efficiency of the dye, the electron injection quantum yield, and the rate of dye regeneration. Researchers have explored various modifications to the 2,2'-bipyridine ligand to enhance these parameters. For example, extending the π-conjugation of the bipyridine ligand can red-shift the absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum. rsc.org However, this can sometimes lead to a decrease in the molar absorption coefficient of the metal-to-ligand charge transfer (MLCT) band. rsc.org
Copper(I) complexes based on 2,2'-bipyridine derivatives are being investigated as a cost-effective alternative to ruthenium sensitizers. researchgate.net These complexes can exhibit strong MLCT absorption in the visible region and have relatively long excited-state lifetimes, which are desirable properties for efficient photosensitization. researchgate.net For example, a DSSC utilizing a [Cu(dmbp)2]2+/1+ (dmbp = 6,6′-dimethyl-2,2′-bipyridine) redox couple achieved a remarkable power conversion efficiency of 10.3%. rsc.org
The table below presents the performance data for several DSSCs employing 2,2'-bipyridine-based sensitizers.
| Sensitizer | Power Conversion Efficiency (η) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA cm⁻²) | Reference |
| TCR-1 | 6.16% | - | - | researchgate.net |
| TCR-2 | 6.23% | - | - | researchgate.net |
| TFRS-2 | 7.57% | - | - | researchgate.net |
| TFRS-52 | 8.09% | - | - | researchgate.net |
| SM315 (with Co(II/III) shuttle) | 13% | 0.91 | 18.1 | researchgate.net |
| [Cu(dmbp)2]2+/1+ based cell | 10.3% | - | - | rsc.org |
| [Fe(bpy-dca)2(CN)2]–TiO2 | - | - | - | acs.org |
Electrochemistry of 2 Pyridin 2 Ylpyridine Systems
Redox Potentials and Electroactive Behavior
Many transition metal complexes incorporating 2,2'-bipyridine (B1663995) are electroactive. wikipedia.org Homoleptic tris(2,2'-bipyridine) complexes, with the general formula [M(bpy)₃]ⁿ⁺, often exhibit a series of reversible, one-electron redox processes that can be either metal-centered or ligand-centered. wikipedia.orgiieta.org For instance, ruthenium(II) polypyridyl complexes display a metal-based Ru(II)/Ru(III) oxidation at positive potentials and multiple ligand-based reductions at negative potentials. iieta.orgrsc.org
The redox potentials are highly tunable by modifying the bipyridine ligand with various substituents. Electron-withdrawing groups, such as carboxylic acids, pull electron density from the metal center, making the complex more difficult to oxidize, which results in a positive shift in the oxidation potential. rsc.orgresearch.fi Conversely, electron-donating groups, like methoxy (B1213986) substituents, have the opposite effect, shifting the formal potential to more negative values. research.fi For example, in a series of tris(2,2'-bipyridine) Fe(II) complexes, a 4,4'-dicarboxyl substituted complex showed a formal potential of 0.97 V (vs. Ag/AgCl), while a 4,4'-dimethoxy substituted complex had a potential of 0.56 V (vs. Ag/AgCl). research.fi
The redox non-innocence of the 2,2'-bipyridine ligand is a key aspect of its electrochemistry, meaning the ligand actively participates in the redox processes of the complex rather than acting as a passive spectator. mdpi.comresearchgate.net This has been demonstrated in complexes where electron transfer from a reducing agent results in the formation of a bipyridine radical monoanion, confirmed through structural and spectroscopic methods. mdpi.com
| Complex | Redox Couple | Potential (V) | Reference Electrode | Solvent/Conditions | Citation |
|---|---|---|---|---|---|
| Free 2,2'-bipyridine | bpy⁰/bpy•⁻ | -2.67 | Fc/Fc⁺ | THF | mdpi.com |
| [Mn(hmds)₂(bipy)] | [Complex]⁰/[Complex]⁻¹ | -2.48 | Fc/Fc⁺ | THF | mdpi.com |
| [Zn(hmds)₂(bipy)] | [Complex]⁰/[Complex]⁻¹ | -2.81 | Fc/Fc⁺ | THF | mdpi.com |
| [Fe(II)(bpy)₃]²⁺ | Fe(III)/Fe(II) | +0.875 | Ag/AgCl | Aqueous | research.fi |
| [Fe(II)(4,4'-(COOH)₂-bpy)₃]²⁺ | Fe(III)/Fe(II) | +0.97 | Ag/AgCl | Aqueous | research.fi |
| [Fe(II)(4,4'-(OMe)₂-bpy)₃]²⁺ | Fe(III)/Fe(II) | +0.56 | Ag/AgCl | Aqueous | research.fi |
| [Ru(H₂dcbpy)₃]Cl₂ | Ru(III)/Ru(II) | +1.62 | Ag⁺/Ag | CH₃CN | rsc.org |
Electrochemical Characterization Techniques
The study of the redox properties of 2-pyridin-2-ylpyridine systems relies heavily on specialized electrochemical techniques that probe the transfer of electrons.
Cyclic voltammetry (CV) is the most common technique used to investigate the electrochemical characteristics of 2,2'-bipyridine complexes. iieta.orgresearch.fi This method involves scanning the potential of an electrode and measuring the resulting current, providing information on the redox potentials and the reversibility of electron transfer processes. iieta.org For many bipyridine complexes, CV reveals reversible one-electron reactions corresponding to both metal-centered oxidations and ligand-centered reductions. wikipedia.orgiieta.org For example, ruthenium(II) bipyridine complexes typically show a reversible oxidation wave for the Ru(II)/Ru(III) couple in the positive potential range and several reduction waves in the negative potential range, which are attributed to the sequential reduction of the bipyridine ligands. tandfonline.comnih.gov Digital simulation of experimental cyclic voltammograms can be used to evaluate formal potentials, electrochemical kinetics, and the stability of the complexes in different oxidation states. research.fi
Spectroelectrochemistry combines electrochemical methods with spectroscopy (such as UV-Vis-NIR or Electron Paramagnetic Resonance, EPR) to provide detailed information about the electronic structure of species generated at electrodes. nih.govrsc.org This technique is crucial for definitively assigning redox processes. For instance, when a platinum complex with a bipyridine ligand, [Pt(bipy)L₂]ⁿ⁺, undergoes a one-electron reduction, spectroelectrochemistry can confirm that the electron is localized on the bipyridine ligand, forming a bipyridyl anion-radical, rather than reducing the metal center to a d⁹ configuration. rsc.org This is achieved by observing the characteristic absorption bands of the bipyridyl radical in the UV-Vis-NIR spectrum of the electrochemically generated species. rsc.org Similarly, spectroelectrochemistry has been used to study the electronic spectra and stability of radical anions of terpyridine and quaterpyridine ligands, which are structurally related to bipyridine. cdnsciencepub.com In bimetallic ruthenium complexes, this technique has been used to observe the replacement of metal-to-ligand charge transfer (MLCT) bands with ligand-to-metal charge transfer (LMCT) bands upon oxidation and to identify the emergence of an intervalence charge-transfer (IVCT) band in the mixed-valence Ru(II)Ru(III) species. nih.gov
Cyclic Voltammetry
Electron Transfer Mechanisms in Metal Complexes
The transfer of electrons in transition metal complexes, including those with this compound ligands, can generally be categorized into two primary mechanisms: outer-sphere and inner-sphere. dalalinstitute.com
An outer-sphere mechanism involves the direct transfer of an electron from the reductant to the oxidant while their respective coordination spheres remain completely intact. dalalinstitute.com The reactants come into close contact, forming a precursor complex, but no ligands are shared or transferred between the metal centers. mgcub.ac.in This pathway is common for redox reactions of many bipyridine complexes where ligand substitution is slow. chemsociety.org.ng
A critical aspect of electron transfer in these systems is the redox non-innocence of the 2,2'-bipyridine ligand. mdpi.comresearchgate.net The ligand can be reduced to a stable radical anion ([bpy]•⁻) or a dianion ([bpy]²⁻), meaning that an electron added to the complex may reside on the ligand rather than the metal. mdpi.comacs.org This delocalization is facilitated by the planar, π-conjugated structure of the bipyridine ligand. wikipedia.orgdalalinstitute.com The determination of whether a redox event is metal-centered or ligand-centered is a central theme in the study of these complexes, often requiring a combination of electrochemical, spectroscopic, and theoretical methods. mdpi.comresearchgate.net
Correlation of Electrochemical Properties with Molecular Structure
A strong correlation exists between the electronic nature of substituents on the bipyridine rings and the redox potentials of the complex. research.fi Electron-donating groups (like -OCH₃ or -NH₂) increase the electron density on the metal center, making the complex easier to oxidize (shifting the M³⁺/M²⁺ potential to a more negative value) and decreasing the energy of the metal-to-ligand charge transfer (MLCT) band, resulting in a red-shift in both absorption and emission spectra. tandfonline.com Conversely, electron-withdrawing groups (like -COOH) make the complex more difficult to oxidize (a more positive potential) and cause a blue-shift in the spectra. rsc.orgresearch.fi A linear correlation between the MLCT absorption maxima and the Hammett parameters of substituents on an ancillary pyridine (B92270) ligand has been demonstrated for a series of ruthenium complexes containing 4,4′-dimethoxy-2,2′-bipyridine. tandfonline.com
| Complex (R group) | ¹MLCT λabs (nm) | λem (nm) | E₁/₂ (Ru³⁺/²⁺) (V vs. Ag/AgCl) | Citation |
|---|---|---|---|---|
| py (H) | 474 | 686 | 1.02 | tandfonline.com |
| 4-CH₃O-py (OCH₃) | 478 | 724 | 0.94 | tandfonline.com |
| 4-NH₂-py (NH₂) | 485 | 788 | 0.81 | tandfonline.com |
The redox state of the bipyridine ligand itself is reflected in its molecular structure. Theoretical and experimental studies have shown that the central C2-C2' bond length is a strong indicator of the ligand's oxidation level. mdpi.comresearchgate.net In its neutral form, this bond has significant double-bond character. Upon reduction to the radical anion ([bpy]•⁻), the bond lengthens, and it lengthens further upon formation of the dianion ([bpy]²⁻), reflecting the population of the ligand's π* orbitals. mdpi.com
The coordination environment and the identity of the central metal ion also play a crucial role. The redox potential of a complex is a direct reflection of the energy of the metal's d-orbitals relative to the ligand's orbitals. iieta.org Furthermore, the geometry of the complex can introduce steric constraints that affect electrochemical behavior. For example, in square planar complexes, steric clashes between hydrogen atoms on adjacent bipyridine ligands can cause the rings to bow out of the coordination plane, which can influence reactivity. wikipedia.org
Supramolecular Chemistry and Advanced Materials Based on 2 Pyridin 2 Ylpyridine
Principles of Self-Assembly
Supramolecular chemistry investigates complex chemical systems formed by the association of two or more molecular species held together by non-covalent intermolecular forces. tue.nlfortunejournals.com The principle of self-assembly, central to this field, involves the spontaneous organization of molecules into ordered structures. mdpi.com In the context of 2-pyridin-2-ylpyridine, also known as 2,2'-bipyridine (B1663995), its distinct structural and electronic properties make it a premier building block in the construction of sophisticated supramolecular architectures. Its ability to chelate metal ions and participate in various non-covalent interactions allows for the programmed assembly of functional materials. nih.govresearchgate.net
Metal-driven self-assembly utilizes the predictable and directional nature of coordination bonds between metal ions and organic ligands to construct discrete, complex supermolecules or infinite coordination polymers. The 2,2'-bipyridine (bpy) ligand is a cornerstone of this approach due to its robust chelating ability, forming stable five-membered rings with a wide range of metal ions. researchgate.netresearchgate.net The geometric preferences of the metal ion (e.g., tetrahedral, octahedral, square planar) combined with the steric and electronic information encoded in the bipyridine-containing ligand direct the assembly process toward specific, well-defined architectures.
A classic example is the formation of double-stranded helicates. When linear, multi-topic ligands containing bipyridine units are mixed with suitable metal ions like Copper(I), they spontaneously wrap around the metal centers to form helical structures. bdu.ac.in The tetrahedral coordination preference of Cu(I) ions is satisfied by two bipyridine units, driving the formation of the double-helical arrangement. bdu.ac.inscielo.br Similarly, metal ions with an octahedral preference, such as Iron(II) or Nickel(II), can direct the assembly of more complex ligands into multi-nuclear double or triple helicates. scielo.br
The versatility of this approach allows for the creation of a variety of metallosupramolecular structures beyond simple helicates. By modifying the ligand design, architectures such as molecular squares, grids, cages, and intricate tripodal complexes can be achieved. benthamopen.com For instance, a tripodal ligand incorporating three bipyridine arms was shown to have a strong steric preference for forming trigonal prismatic coordination environments with various transition metals. benthamopen.com The combination of 2,2'-bipyridine with other functional units, like pillar frontiersin.orgarenes, has been used to create linear supramolecular polymers that can be cross-linked by the addition of metal ions like Zn²⁺, forming network gels. rsc.org
While strong metal-ligand bonds provide the primary framework, weaker non-covalent interactions are crucial for stabilizing the resulting structures and directing their assembly into higher-order superstructures in the solid state. These interactions include hydrogen bonding, π-π stacking, and halogen-π interactions, which operate in concert to define the final crystal packing. mdpi.com
Hydrogen Bonding: Hydrogen bonds are highly directional and play a pivotal role in linking molecular units. In systems containing 2,2'-bipyridine derivatives, amide or amine functionalities can be introduced to act as hydrogen bond donors. These groups can interact with counter-anions or solvent molecules, assembling mononuclear metal complexes into 1D chains, 2D sheets, or 3D networks. mdpi.comnih.gov For example, in Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amino groups and nitrate (B79036) or perchlorate (B79767) anions dictate the dimensionality of the final structure, leading to 1D, double chain, or 3D architectures depending on the anion and the presence of co-crystallized water molecules. mdpi.comnih.gov In other cases, C—H⋯O or N—H⋯N interactions contribute to the formation of supramolecular networks. iucr.orgiucr.org
π-π Stacking: The aromatic pyridine (B92270) rings of the 2,2'-bipyridine ligand are capable of engaging in π-π stacking interactions. These interactions, which involve the face-to-face or offset stacking of aromatic rings, are fundamental in stabilizing crystal structures. nih.govacs.org In many coordination compounds, π-π interactions between adjacent bipyridine ligands link individual complexes or coordination polymer chains into more complex arrangements. iucr.orgresearchgate.net For instance, in one copper(I) coordination polymer, face-to-face π-π stacking interactions between pyridyl rings help arrange 1D chains into a 2D framework. researchgate.net The centroid-to-centroid distance between stacked rings is typically in the range of 3.7 to 3.9 Å. iucr.orgnih.gov
Halogen-π Interactions: Halogen-π interactions are non-covalent interactions between a halogen atom (acting as a Lewis acid) and a π-system (acting as a Lewis base). The introduction of halogen atoms onto the bipyridine scaffold or associated ligands can introduce this interaction as an additional structure-directing force. In the crystal structure of a silver(I) complex with a fluorinated 2,3'-bipyridine (B14897) ligand, halogen⋯π interactions, alongside hydrogen bonds and π-π stacking, contribute to the formation of a 3D supramolecular network. iucr.org
These non-covalent forces are often synergistic, and their interplay is critical in crystal engineering, allowing for the fine-tuning of the solid-state architecture of materials based on this compound. researchgate.net
| Interaction Type | Example System | Typical Distance/Geometry | Reference |
| Hydrogen Bonding | Ni(H₂dpzpda)₂₂ | N−H···O distances of 2.998 Å & 3.108 Å | mdpi.com |
| Hydrogen Bonding | (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone | N—H⋯N bonds forming R₂²(8) loops | iucr.org |
| π-π Stacking | (E)-2-fluorobenzaldehyde (pyridin-2-yl)hydrazone | Ring-centroid separation of 3.8517 (9) Å | iucr.org |
| π-π Stacking | Platinum(II) 2,6-bis(benzimidazol-2'-yl)pyridine salts | Strong aggregation in water through π-π stacking | nih.govacs.org |
| Halogen-π Interaction | [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] | Halogen⋯π interactions linking dimers | iucr.org |
Metal-Driven Self-Assembly
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters connected by organic ligands. This compound, particularly when functionalized, is a widely used building block for these materials due to its ability to form stable, extended networks with diverse structural features. mdpi.comrsc.org
To be used as a linker in a CP or MOF, the 2,2'-bipyridine unit must be functionalized with connecting groups, most commonly carboxylates. Ligands such as 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpydc) and 2,2'-bipyridine-5,5'-dicarboxylic acid are excellent precursors. frontiersin.orgtandfonline.com These molecules are bifunctional: the bipyridine core can chelate a metal center, while the carboxylate groups can bridge to adjacent metal centers, propagating the network in multiple dimensions. tandfonline.com The strategic placement of these carboxylate groups allows for control over the topology and properties of the resulting framework.
The synthesis of these materials is typically achieved under hydrothermal or solvothermal conditions. tandfonline.comacs.org In a typical synthesis, a metal salt (e.g., nitrates or chlorides of Zn(II), Cd(II), Cu(II), Mn(II)) is reacted with the functionalized bipyridine ligand in a suitable solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. frontiersin.orgacs.org The choice of metal salt, ligand, solvent, temperature, and pH can influence the final structure, sometimes leading to the formation of different structural isomers or polymorphs from the same set of precursors. mdpi.comacs.org For example, Zr(IV)-based MOFs containing open 2,2'-bipyridine sites have been prepared using 2,2'-bipyridine-5,5'-dicarboxylic acid, resulting in a highly crystalline material known as UiO-67-bpydc. rsc.orgresearchgate.net
The combination of functionalized 2,2'-bipyridine ligands with various metal ions leads to a remarkable diversity of structural architectures, ranging from 1D chains to 2D layers and 3D frameworks. capes.gov.br The final dimensionality is governed by the coordination geometry of the metal ion, the coordination modes of the ligand, and the presence of auxiliary ligands or solvent molecules. tandfonline.comrsc.org
1D Architectures: One-dimensional structures, such as linear or zigzag chains, are often formed when the metal-ligand connectivity extends in only one direction. capes.gov.brrsc.org For example, a 1D linear Zn(II) coordination polymer was formed using 2,2'-bipyridine-4,4'-dicarboxylate where the ligand uses its two nitrogen atoms and only one oxygen atom to bridge the metal ions. researchgate.net These 1D chains can then further assemble into 3D supramolecular architectures through hydrogen bonding and π-π interactions. researchgate.net
2D Architectures: Two-dimensional layered structures arise when the coordination bonds extend in a plane. tandfonline.comrsc.org For instance, a Zn(II) coordination polymer with 2,2'-bipyridine-4,4'-dicarboxylic acid formed a 2D network with a square lattice (sql) topology. frontiersin.org In some cases, these 2D layers can interdigitate or stack upon one another, held together by weaker forces like hydrogen bonds, to form a 3D supramolecular assembly. tandfonline.com
3D Architectures: Three-dimensional frameworks are created when the connectivity extends in all three dimensions, often resulting in porous materials (MOFs). mdpi.comtandfonline.com A series of 3d-4f heterometallic MOFs based on 2,2'-bipyridine-3,3'-dicarboxylic acid demonstrated how the framework structure changes with the radius of the lanthanide ion, leading to different and novel topologies. acs.org The inherent chelating site of the bipyridine unit can remain open within the MOF structure, providing a platform for post-synthetic modification or catalysis. rsc.org
| Compound | Metal Ion(s) | Ligand(s) | Dimensionality | Reference |
| [Mn(bpdc)(H₂O)₂]n | Mn(II) | 2,2'-bipyridyl-4,4'-dicarboxylate | 3D | tandfonline.com |
| [Cu(bpdc)H₂O)]n | Cu(II) | 2,2'-bipyridyl-4,4'-dicarboxylate | 2D | tandfonline.com |
| [Zn(bpydc)(DMF)·DMF]n | Zn(II) | 2,2'-bipyridine-4,4'-dicarboxylate | 2D | frontiersin.org |
| [Mn₃(btdc)₃(bpy)₂]·4DMF | Mn(II) | 2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl | 3D | mdpi.com |
| [Cu(tzbp)]n | Cu(II) | 6-(1H-tetrazol-5-yl)-2,2'-bipyridine, Azide | 1D | rsc.org |
| [Mn(tzbp)]n | Mn(II) | 6-(1H-tetrazol-5-yl)-2,2'-bipyridine, Azide | 2D | rsc.org |
| {[La₂Cu(BDPC)₄(H₂O)₆]·9H₂O}n | La(III), Cu(II) | 2,2'-bipyridine-3,3'-dicarboxylate | 3D | acs.org |
Design and Synthesis of MOF Precursors
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule through non-covalent interactions. fortunejournals.combdu.ac.in Host-guest chemistry involving 2,2'-bipyridine often leverages the unique cavities and recognition sites created within its supramolecular assemblies, such as macrocycles, cages, or the pores of MOFs.
The electron-deficient nature of the pyridine rings can be utilized to bind electron-rich guests via π-π stacking and C-H···π interactions. Conversely, the nitrogen lone pairs can act as hydrogen bond acceptors. Host molecules incorporating the 2,2'-bipyridine unit can be designed to have specific shapes and sizes, allowing for selective recognition of guest molecules. For example, C-ethyl-2-methylresorcinarene, a macrocyclic host, was shown to form stable 1:1 host-guest complexes with 2,2'-bipyridine N,N'-dioxide in solution and in the solid state. d-nb.info The guest molecule resides deep within the cavity of the host, stabilized by C-H···π interactions. d-nb.info
In MOFs, the pores can act as hosts for small molecules. The chemical environment of the pores, which can be tuned by the choice of the bipyridine-based ligand and metal, determines the selectivity for guest adsorption. A 2D bilayer supramolecular architecture formed from a cadmium polymer demonstrated host-guest molecular recognition where terephthalate (B1205515) molecules were included as guests within cavities formed by the framework. rsc.org The introduction of guest molecules into the pores of a MOF can also induce structural changes or modulate the material's properties. In some coordination networks, the exchange of solvent guest molecules can lead to reversible crystal-to-amorphous transformations. rsc.org Furthermore, the introduction of a guest molecule can significantly influence the properties of the host, as seen in spin-crossover materials where the presence or absence of guest molecules like methanol (B129727) can switch the magnetic behavior of the iron(II) centers. acs.org
The study of host-guest interactions in bipyridine-based systems is also relevant for sensing applications. For instance, the introduction of a 2,6-diaminopyridine (B39239) guest was shown to inflict structural changes in a ferrocenyl-ureidopyrimidine host containing a pyridin-2-yl substituent, and this interaction could be monitored electrochemically, demonstrating the potential for guest sensing. mdpi.com
Development of Functional Supramolecular Materials
The unique coordination properties of this compound, particularly its capacity to form stable yet reversible complexes with a variety of metal ions, have positioned it as a critical building block in the design of advanced functional materials. Its integration into larger molecular assemblies and polymeric structures allows for the creation of materials with dynamic, controllable, and sophisticated functionalities.
Molecular Machines and Switches
The ability of this compound (2,2'-bipyridine) to participate in systems that change their conformation in response to external stimuli is the foundation of its use in molecular machines and switches. These molecular-level devices can perform mechanical-like motions, such as rotation or translation, or switch between distinct states, offering potential applications in information storage, sensing, and nanotechnology. nih.govosti.gov The switching mechanism often relies on the modulation of the coordination environment of the bipyridine unit through external inputs like light, redox potential, or the introduction of chemical species. osti.govchemicalbook.com
Photochromic Switches:
Photochromic molecular switches based on 2,2'-bipyridine undergo reversible transformations between two isomers with different absorption spectra upon irradiation with light of specific wavelengths. A common strategy involves incorporating photoisomerizable units, such as diarylethene or spirooxazine, into the structure of a bipyridine ligand. mdpi.comresearchgate.net For instance, diarylethene-based Pt(II) complexes containing a bipyridine unit can switch between an open and a closed form. mdpi.com The coordination of the bipyridine to the metal center can influence the photochromic properties of the molecule. nih.gov Similarly, rhenium(I) tricarbonyl complexes with spirooxazine-containing 2,2'-bipyridine ligands have been synthesized, and their emission properties can be effectively switched through photochromic reactions. researchgate.net
Another approach to photo-switching involves photo-triggered linkage isomerization in ruthenium sulfoxide (B87167) complexes containing 2,2'-bipyridine ligands. In these systems, irradiation with light triggers the isomerization of the sulfoxide ligand from being S-bonded to the ruthenium center to O-bonded, resulting in two distinct, metastable states with different optical properties. sciforum.net
Redox-Driven Molecular Shuttles and Switches:
Redox stimuli are frequently employed to control the movement within mechanically interlocked molecules like rotaxanes and catenanes that feature 2,2'-bipyridine units. In a typical nih.govrotaxane-based molecular shuttle, a macrocycle moves between two different recognition sites (stations) along a linear axle. The 2,2'-bipyridine unit can be incorporated as one of the stations or as part of the axle's core structure. nih.govmdpi.com
The position of the macrocycle can be controlled by changing the oxidation state of a component within the system. For example, the radical cationic state of 1,1'-dialkyl-4,4'-bipyridinium (a derivative of bipyridine) can act as a recognition site for a macrocycle. Oxidation or reduction alters the electronic properties of this site, causing the macrocycle to move to a different station. mdpi.com In some designs, the coordination of a metal ion to the bipyridine unit acts as a "gate" or a "speed bump," sterically hindering or facilitating the shuttling motion of the macrocycle. nih.gov This motion can be controlled electrochemically, demonstrating the principle of a redox-switchable molecular machine. rsc.org
| Machine/Switch Type | Key Components | Stimulus | Mechanism/Motion | Function |
|---|---|---|---|---|
| Photochromic Switch | Diarylethene-Pt(II) complex with a 2,2'-bipyridine ligand | UV/Visible Light | Reversible ring-opening and closing of the diarylethene unit | Optical switching, Photoactivated therapy mdpi.com |
| Photochromic Switch | Rhenium(I) tricarbonyl complex with spirooxazine-containing 2,2'-bipyridine | UV/Visible Light | Isomerization of the spirooxazine moiety | Switchable luminescence researchgate.net |
| Linkage Isomerization Switch | [Ru(bpy)₂(OSO)]⁺ (OSO = 2-methylsulfinylbenzoate) | Light (e.g., 396 nm) | Phototriggered linkage isomerization of the sulfoxide ligand (S-bonded to O-bonded) | High-density data storage, optical switching sciforum.net |
| Redox-Switchable nih.govRotaxane | Axle with two recognition sites and a central 2,2'-bipyridine unit, 24-crown-8 macrocycle | Redox (e.g., Zn²⁺ addition/removal) | Translational movement (shuttling) of the macrocycle along the axle | Molecular shuttle, active ligand nih.gov |
| Redox-Switchable "Molecular Zipper" | nih.govRotaxane with cyclobis(paraquat-4,4'-biphenylene) ring and a dumbbell with a bipyridinium-based cyclophane head | Redox | Controlled shuttling motion resembling a zipper, with electrochemical hysteresis | Complex molecular switch rsc.org |
Functional Polymers
The incorporation of this compound units into polymer structures, either as part of the main chain or as pendant groups, gives rise to functional polymers with a wide array of applications. The bipyridine moiety imparts its metal-coordinating ability to the entire macromolecule, enabling the creation of stimuli-responsive materials, sensors, catalysts, and self-healing systems. mdpi.comrsc.org
Self-Healing Polymers:
A prominent application of 2,2'-bipyridine in polymer science is the development of self-healing materials. These polymers utilize the reversible nature of metal-ligand coordination bonds as dynamic cross-links. Polydimethylsiloxane (PDMS) polymers, for instance, can be functionalized with 2,2'-bipyridine-5,5'-dicarboxylic amide ligands. nih.gov The addition of metal ions like Zn(II) or Fe(II) creates cross-links through coordination with the bipyridine units. When the material is damaged, these coordination bonds can break and reform upon heating or over time at ambient conditions, allowing the polymer to repair itself. nih.govsciforum.net The lability of the Zn(II)-bipyridine coordination, in particular, facilitates rapid self-healing. nih.gov Similar principles have been applied to create self-healing and luminescent materials by incorporating bipyridine dicarboxamide units into polysiloxane backbones and coordinating them with lanthanide ions like Europium(III) and Terbium(III). sciforum.net
Sensors and Catalysts:
Conjugated polymers containing 2,2'-bipyridine units are extensively explored as fluorescent chemosensors. researchgate.netrsc.org When the bipyridine moiety is part of a π-conjugated backbone, its coordination with a metal ion can alter the electronic structure of the polymer, leading to a change in its photophysical properties, such as a quenching or enhancement of fluorescence. osti.govresearchgate.net This response can be highly selective for certain metal ions. For example, a poly(p-phenylene ethynylene) derivative with pendant 2,2'-bipyridine groups has been shown to be a selective fluorescent sensor for Hg²⁺. rsc.org
Furthermore, polymers functionalized with bipyridine can serve as macromolecular ligands to support catalytic metal centers. Ruthenium complexes of bipyridine-modified polystyrene have been developed as photocatalysts for processes like water splitting. mdpi.com The polymer support can facilitate catalyst recovery and reuse. Insulating the π-conjugated 2,2'-bipyridine unit within a rotaxane structure in a polymer has been shown to enhance the performance of the resulting metal complexes in both luminescence and visible-light-driven catalysis by preventing intermolecular interactions that would otherwise quench their activity. rsc.org
Stimuli-Responsive and Electronic Materials:
The metal-coordinating ability of 2,2'-bipyridine is also used to create stimuli-responsive polymers that react to changes in pH, temperature, or the presence of specific ions. researchgate.netacs.org Block copolymers containing a poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) segment, which is pH and temperature-responsive, can form micelles that encapsulate and release molecules like Ru(II) bipyridyl complexes in response to external triggers. researchgate.net In materials science, polymers incorporating bipyridine are used to create coordination polymers with interesting electronic properties, such as semiconductivity, and as building blocks for functional materials like stretchable dielectrics for flexible electronics. nih.govnih.gov
| Polymer Type | Key Monomer/Unit | Functionality | Mechanism | Application |
|---|---|---|---|---|
| Self-Healing Polymer | Polydimethylsiloxane (PDMS) with 2,2'-bipyridine-5,5'-dicarboxylic amide ligands | Self-healing, Stretchable | Reversible cross-linking via Zn(II) or Fe(II) coordination to bipyridine units | Stretchable electronics, Dielectrics nih.gov |
| Fluorescent Chemosensor | Poly(p-phenylene ethynylene) with pendant 2,2'-bipyridine groups | Metal Ion Sensing | Selective fluorescence quenching upon coordination with Hg²⁺ ions | Environmental monitoring researchgate.netrsc.org |
| Photocatalytic Polymer | Polystyrene modified with 2,2'-bipyridine units | Photocatalysis | Coordination with [Ru(bpy)₃]²⁺ to absorb light and drive redox reactions | Water splitting mdpi.com |
| Self-Healing Luminescent Polymer | Polysiloxane with 2,2'-bipyridine-dicarboxamide units | Self-healing, Luminescence | Coordination with Eu(III) or Tb(III) ions for luminescence and dynamic cross-linking | Bioimaging analogs, smart materials sciforum.net |
| Stimuli-Responsive Micelles | Block copolymer of PDMAEMA and PMMA | Controlled Release | Encapsulation of Ru(II) bipyridyl complexes and release triggered by pH, temperature, or ultrasound | Drug delivery platforms researchgate.net |
| Luminescent Oxygen Sensor | Poly(2,2'-bipyridine-4,4'-dicarboxamide-co-polydimethylsiloxanes) with Iridium(III) complexes | Oxygen Sensing, Self-healing | Phosphorescence quenching by molecular oxygen; dynamic cross-linking via Zn(II) coordination | Flexible and self-healing sensors nih.gov |
Theoretical and Computational Investigations of 2 Pyridin 2 Ylpyridine Systems
Molecular Geometry and Conformational Analysis
The conformation of 2,2'-bipyridine (B1663995) is a critical aspect of its chemistry, dictating how it binds to metal ions. The molecule's structure is defined by the torsional or dihedral angle between the two pyridine (B92270) rings around the central C2-C2' bond.
In the solid state, X-ray crystallography reveals that 2,2'-bipyridine adopts a planar, s-trans conformation, where the nitrogen atoms are positioned on opposite sides of the C-C single bond. mdpi.comnih.gov This conformation is stabilized by crystal packing forces, including face-to-face π-stacking interactions. mdpi.comnih.gov
In the gaseous state, electron diffraction studies and ab initio calculations also identify the anti (s-trans) conformation as the most stable, lowest-energy form. uio.no However, computational studies indicate that a non-planar cisoid (or gauche) form exists at a higher energy level. mdpi.com For the free molecule, the lowest energy conformation is coplanar with the nitrogen atoms in the trans position. wikipedia.org
Upon monoprotonation to form the [bpyH]⁺ cation, the conformation shifts to a nearly planar s-cis arrangement, where both nitrogen atoms are on the same side, poised for chelation. semanticscholar.orgmdpi.comnih.gov Quantum chemical calculations have explored the energy difference and rotational barrier between the syn (cis) and anti (trans) conformers, finding that substituents can significantly influence these parameters through intramolecular interactions like hydrogen bonding. nih.gov
| Parameter | Conformation | Method | Value | Reference |
|---|---|---|---|---|
| N-C-C-N Dihedral Angle | s-trans (Solid State) | X-ray Diffraction | 180° | nih.gov |
| N-C-C-N Dihedral Angle | s-trans (Planar) | RHF/6-31G | 180° | semanticscholar.org |
| N-C-C-N Dihedral Angle | s-cis (Unstable) | RHF/6-31G | 44.9° | semanticscholar.org |
| N-C-C-N Dihedral Angle | s-cis (Monoprotonated) | RHF/6-31G** | 0° | semanticscholar.org |
| C2-C2' Bond Length | anti (Gas Phase) | Electron Diffraction | 1.496(3) Å | uio.no |
| C-N (average) | anti (Gas Phase) | Electron Diffraction | 1.352(4) Å | uio.no |
| C-C (average) | anti (Gas Phase) | Electron Diffraction | 1.389(2) Å | uio.no |
Electronic Structure Analysis
The analysis of the electronic structure of 2,2'-bipyridine is fundamental to understanding its role as a ligand in photocatalysis, solar energy conversion, and molecular electronics.
Frontier Molecular Orbital (FMO) analysis is a key computational tool for describing the chemical reactivity and electronic transitions of a molecule. researchgate.netmalayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.org
For 2,2'-bipyridine, FMO analysis shows that the electron clouds of the HOMO and LUMO are generally distributed over the entire π-conjugated framework of the two pyridine rings. researchgate.net Theoretical studies have investigated how substituents alter the FMOs. tandfonline.com Electron-donating substituents like -NH₂ or -OH tend to raise the energy of the HOMO and reduce the HOMO-LUMO gap, which can enhance the ligand's electron-donating ability. tandfonline.comresearchgate.net Conversely, electron-withdrawing groups are expected to lower the orbital energies. tandfonline.com This tunability of the electronic structure through substitution is a cornerstone of designing tailored ligands for specific applications in coordination chemistry. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 2,2'-Bipyridine | -6.42 | -0.78 | 5.64 | tandfonline.com |
| 4-amino-2,2'-bipyridine | -5.61 | -0.81 | 4.80 | tandfonline.com |
| 4-hydroxy-2,2'-bipyridine | -5.89 | -0.96 | 4.93 | tandfonline.com |
| 4-bromo-2,2'-bipyridine | -6.47 | -1.42 | 5.05 | tandfonline.com |
Charge Distribution and Electrostatic Properties
Computational analysis, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the charge distribution and electrostatic properties of 2,2'-bipyridine systems. The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, where different colors denote varying electrostatic potentials across the molecule.
In one study, the MEP of a heteroleptic Cu(I) complex containing a 6,6′-bis(phenylethynyl)-2,2′-bipyridine ligand was calculated using the B3LYP/6-311++G(d,p) basis set. mdpi.com The resulting three-dimensional charge distribution map used a color scale where red, orange, and yellow indicated regions of high electronegativity, blue highlighted areas of electropositivity, and white represented neutral regions. mdpi.com This type of analysis is crucial for understanding how the molecule will interact with other species.
Natural Population Analysis (NPA) is another computational method used to determine partial charges on atoms within a molecule. nsf.gov This information is valuable for understanding the reactivity and intermolecular interactions of 2,2'-bipyridine complexes.
Vibrational and Electronic Spectroscopic Property Predictions
Theoretical calculations are instrumental in predicting and interpreting the vibrational and electronic spectra of 2,2'-bipyridine and its complexes.
Infrared (IR) and Raman Spectroscopy Simulations
Density Functional Theory (DFT) calculations are frequently employed to simulate the IR and Raman spectra of 2,2'-bipyridine and its derivatives. researchgate.net These simulations help in the assignment of vibrational modes observed in experimental spectra. For instance, quantum-chemical calculations using the B3LYP hybrid exchange-correlation functional have been used to compute the IR absorption and Raman spectra of complexes like [Ru(bpy)₂(CN)₂]. researchgate.net By analyzing the normal vibrational frequencies, researchers can provide new assignments for various bands in the experimental spectra. researchgate.net
The vibrational spectra of 2,2'-bipyridine are sensitive to its conformation and coordination to a metal center. For example, the ring breathing mode shifts to higher frequencies upon coordination, indicating a stronger interaction between the nitrogen atoms and the metal ion. Theoretical studies have also been used to investigate the vibrational properties of the anion radical of 2,2'-bipyridine, helping to determine its geometry. researchgate.net
A comparison of experimental and simulated IR spectra allows for the assignment of prominent peaks. nsf.gov Generally, features above 1475 cm⁻¹ are assigned to modes localized on the bipyridine moieties. nsf.gov For example, in the free 2,2'-bipyridine ligand, characteristic peaks for ν(C=N), ν(C=C), and ν(C-H) appear around 1596, 1434-1476, and 735-766 cm⁻¹, respectively. researchgate.net Upon complexation, these bands can shift, and new bands corresponding to metal-ligand vibrations may appear. researchgate.net
UV-Vis Absorption and Emission Spectra Calculations
Time-dependent density functional theory (TDDFT) is a primary computational method for predicting the UV-Vis absorption and emission spectra of 2,2'-bipyridine systems. acs.orgtandfonline.com These calculations provide insights into the nature of electronic transitions, such as π–π* transitions on the bipyridine ligands and metal-to-ligand charge transfer (MLCT) transitions. acs.orgnih.gov
Experimental UV-Vis spectra of tris(2,2'-bipyridine)–M(II) complex ions in the gas phase show broad absorption profiles in the UV region. acs.org TDDFT calculations can qualitatively assign the experimental data and help interpret the observed spectral features. acs.org For example, in [Ru(bpy)₃]²⁺, the UV band is a single broad feature, and the bands in the visible region can be assigned based on TDDFT calculations. acs.org
The solvent environment can influence the electronic spectra, causing solvatochromic shifts. acs.org Computational models, such as the Conductor-like Polarizable Continuum Model (CPCM), can be used to account for solvent effects. nih.gov Theoretical calculations have also been successful in reproducing the phosphorescence spectra of various tris(2,2'-bipyridine) metal compounds, confirming the nature of the emissive states. nih.gov
Bonding Analysis Techniques (e.g., Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM))
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are computational techniques that provide detailed information about chemical bonding in 2,2'-bipyridine systems. research-nexus.nettandfonline.com
NBO analysis examines the interactions between filled and vacant orbitals, revealing information about hyperconjugative interactions, charge delocalization, and hydrogen bonding. researchgate.net This method has been used to study charge transfer complexes involving 2,2'-bipyridine, highlighting the role of hydrogen bonding in the charge transfer process. research-nexus.net In metal complexes, NBO analysis can elucidate the nature of the metal-ligand bond and how the π interactions on the bipyridine fragment vary with the oxidation state of the metal. nih.gov
QTAIM analysis, on the other hand, is used to investigate the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. tandfonline.comchemrxiv.org It has been employed to study the interactions between the 2,2'-bipyridine ligand and a metal ion in various complexes. tandfonline.com
Reaction Mechanism Studies and Energetic Profiles
Computational chemistry plays a crucial role in elucidating reaction mechanisms and determining the energetic profiles of reactions involving 2,2'-bipyridine. DFT calculations are used to explore potential reaction pathways, identify intermediates and transition states, and calculate reaction barriers. acs.orgbohrium.com
For example, the mechanism of the pyridine ring-opening reaction of 2,2'-bipyridine ligands in Re(I) carbonyl complexes has been investigated computationally. acs.org These studies revealed that the reaction proceeds through the deprotonation of an imidazole (B134444) ligand followed by an intramolecular attack on the bipyridine ring. acs.org The calculations also showed that the reaction is more favorable for a phenanthroline ligand compared to bipyridine due to its more electrophilic character. acs.org
In another study, DFT calculations were used to investigate the electrocatalytic hydrogen evolution reaction by a nickel complex with a 2,2'-bipyridine-based ligand. chemrxiv.org The computational results suggested that non-covalent interactions between the proton donor and the ligand are important for the catalytic mechanism. chemrxiv.org Similarly, the mechanism of water oxidation by a ruthenium complex containing a 2,2'-bipyridine ligand has been studied computationally, identifying the rate-determining step and key intermediates. diva-portal.org
Correlation and Validation with Experimental Data
A key aspect of theoretical and computational studies is the correlation and validation of the calculated results with experimental data. This comparison is essential to ensure the accuracy and reliability of the computational models.
In many studies of 2,2'-bipyridine systems, calculated geometric and spectral data are compared with experimental results from techniques like X-ray crystallography, IR, Raman, and UV-Vis spectroscopy. tandfonline.comresearchgate.net For instance, the optimized geometries of Re(I) bipyridyl complexes from DFT calculations have shown good agreement with single-crystal X-ray analysis. nih.gov Similarly, calculated IR and Raman spectra are often compared with experimental spectra to validate the vibrational assignments. rsc.org
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are most effective for characterizing 2-pyridin-2-ylpyridine's coordination behavior?
- Methodological Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for resolving coordination geometries. NMR (¹H/¹³C) and IR spectroscopy complement structural analysis by identifying ligand protonation states and binding modes. For example, SHELX programs enable precise determination of bond lengths and angles in metal complexes .
Q. What synthetic routes are commonly employed to prepare this compound, and how do reaction conditions influence yield?
- Methodological Answer : Ullmann coupling of 2-chloropyridine with a pyridine derivative or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are standard methods. Optimizing catalyst loading (e.g., Pd/Cu systems), solvent polarity, and temperature (80–120°C) enhances yields. While direct synthesis is not detailed in the provided evidence, analogous protocols for related bipyridines emphasize rigorous inert-atmosphere handling to prevent oxidation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Emergency measures include rinsing exposed skin/eyes with water and consulting a physician. Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2,2'-bipyridine derivatives) highlight toxicity risks and proper waste disposal .
Advanced Research Questions
Q. How does this compound enhance transition-metal-catalyzed C-H functionalization, and what mechanistic insights explain its efficacy?
- Methodological Answer : As a bidentate ligand, it stabilizes Pd(II) or Ru(II) centers, lowering activation barriers for C-H cleavage. Kinetic studies and DFT calculations reveal that the gem-dimethyl moiety in related ligands (e.g., PIP amine) compresses the metal-ligand bite angle, favoring [5,5]-bicyclic palladacycle intermediates. This accelerates regioselective functionalization of unactivated methylene C(sp³)-H bonds .
Q. How can computational methods (e.g., DFT) guide the design of this compound-based catalysts for asymmetric synthesis?
- Methodological Answer : DFT simulations predict electronic effects of substituents on ligand-metal charge transfer and transition-state geometries. For example, steric interactions between axially chiral BINOL ligands and gem-dimethyl groups in PIP amine derivatives enable enantioselective C-H arylation (up to 95% ee). These models inform ligand modifications to improve stereocontrol .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound-metal complexes?
- Methodological Answer : Discrepancies often arise from variations in metal oxidation states, solvent coordination, or impurity profiles. Reductive elimination studies using XANES/EXAFS and batch-to-batch purity checks via HPLC-MS are critical. Reproducibility requires full disclosure of synthetic conditions (e.g., trace oxygen levels) per FAIR data principles .
Q. How does this compound compare to other bidentate ligands (e.g., 1,10-phenanthroline) in photophysical applications?
- Methodological Answer : Its π-accepting ability and lower steric hindrance enhance metal-to-ligand charge transfer (MLCT) in luminescent Ru(II) complexes. Time-resolved spectroscopy and cyclic voltammetry quantify excited-state lifetimes and redox potentials, revealing superior stability in aqueous media compared to phenanthroline derivatives .
Q. What experimental and theoretical approaches validate the ecological impact of this compound in lab waste streams?
- Methodological Answer : OECD 301F biodegradability assays and QSAR modeling predict bioaccumulation potential. While ecological data gaps exist for this compound, studies on analogous pyridines recommend advanced oxidation processes (e.g., Fenton reaction) for degradation and LC-MS monitoring of breakdown products .
Methodological Notes
- Data Integrity : Ensure raw crystallographic data (e.g., .cif files) are deposited in repositories like the Cambridge Structural Database, with refinement parameters documented using SHELXL .
- Reproducibility : Disclose reaction scales, catalyst batches, and spectroscopic calibration standards in supplementary materials, adhering to journal guidelines like the Beilstein Journal’s experimental reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
